Technical Documentation Center

Benzoxazole, 2-(phenylmethoxy)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzoxazole, 2-(phenylmethoxy)-
  • CAS: 89114-16-9

Core Science & Biosynthesis

Foundational

Unveiling the In Vitro Mechanisms of 2-(Phenylmethoxy)benzoxazole: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary & Pharmacophore Rationale The 2-(phenylmethoxy)benzoxazole scaffold—also known...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Pharmacophore Rationale

The 2-(phenylmethoxy)benzoxazole scaffold—also known as 2-benzyloxybenzoxazole—is a highly privileged bicyclic aromatic heterocycle in medicinal chemistry. Its structural mimicry of purine and pyrimidine bases allows it to seamlessly intercalate into biological systems, acting as a versatile pharmacophore. In drug development, 2-substituted benzoxazoles are primarily investigated for two distinct but equally critical in vitro mechanisms: antimicrobial/antifungal activity (via membrane and mitochondrial disruption) and anticancer activity (via ATP-competitive kinase inhibition)[1][2].

This technical guide dissects the causality behind these mechanisms, providing self-validating in vitro protocols and synthesizing quantitative data to guide future hit-to-lead optimization.

Mechanism I: Antifungal & Antimicrobial Action

Causality of Membrane and Mitochondrial Disruption

The lipophilic nature of the phenylmethoxy tail facilitates the rapid insertion of the benzoxazole core into the fungal cell membrane. Once embedded, the compound exerts a pleiotropic effect[3]. First, it interacts with exogenous ergosterol and blocks the synthesis of endogenous ergosterol, leading to severe membrane permeabilization. Second, it directly disrupts mitochondrial respiration. This is evidenced by the inhibition of Rhodamine 123 (Rho123) efflux—a process highly dependent on an intact mitochondrial membrane potential ( ΔΨm​ ). The dual collapse of membrane integrity and mitochondrial function irreversibly triggers Accidental Cell Death (ACD) in Candida species[4].

G A 2-(Phenylmethoxy)benzoxazole B Ergosterol Biosynthesis A->B Blocks D Mitochondrial Respiration A->D Disrupts C Membrane Permeabilization B->C Leads to F Accidental Cell Death (ACD) C->F Induces E Rho123 Efflux Inhibition D->E Causes E->F Induces

Fig 1: Benzoxazole-mediated ergosterol disruption and mitochondrial dysfunction.

Self-Validating Protocol: In Vitro Anti-Candida MIC & Rho123 Efflux Assay

To ensure trustworthiness, this protocol incorporates internal controls to distinguish between fungistatic and fungicidal activity.

Step 1: Minimum Inhibitory Concentration (MIC) Determination

  • Rationale: Establishes the baseline potency before investigating the mechanism.

  • Method: Prepare a serial dilution of 2-(phenylmethoxy)benzoxazole (0.5 to 64 µg/mL) in RPMI-1640 medium. Inoculate with Candida albicans (SC5314) at 103 CFU/mL. Include Fluconazole as a positive control and 1% DMSO as a vehicle control.

  • Validation: Incubate for 48 hours at 35°C. Read absorbance at 530 nm. The MIC is the lowest concentration reducing growth by 80% compared to the vehicle.

Step 2: Rho123 Efflux Assay (Mitochondrial Function)

  • Rationale: Rho123 is a fluorescent tracker. Healthy cells actively efflux Rho123; compromised mitochondria trap it intracellularly.

  • Method:

    • Wash C. albicans cells (pre-treated with the MIC of the compound for 2 hours) with PBS.

    • Incubate with 10 µM Rho123 for 30 minutes in the dark at 37°C.

    • Centrifuge, wash twice to remove extracellular dye, and resuspend in glucose-free PBS.

    • Measure fluorescence (Excitation: 488 nm, Emission: 530 nm) using flow cytometry.

  • Validation: A significant increase in intracellular fluorescence relative to the untreated control confirms the collapse of mitochondrial efflux pumps, validating the target mechanism[3].

Mechanism II: Anticancer Activity via Kinase Inhibition

Causality of ATP-Competitive Binding

In oncology, the 2-substituted benzoxazole scaffold acts as a potent multi-kinase inhibitor (targeting VEGFR2, CDKs, and Aurora kinases). The nitrogen and oxygen atoms of the benzoxazole ring function as hydrogen bond acceptors, perfectly mimicking the adenine ring of ATP within the kinase hinge region[5]. The bulky phenylmethoxy group is strategically positioned to occupy the adjacent hydrophobic specificity pocket. This locks the kinase in an inactive (DFG-out) conformation, blocking downstream phosphorylation cascades (e.g., MAPK/ERK or PI3K/AKT) and ultimately inducing apoptosis[6].

Kinase A Target Kinase (e.g., VEGFR2) B ATP Binding Pocket A->B D Competitive Inhibition B->D Results in C 2-(Phenylmethoxy)benzoxazole C->B Binds E Downstream Signaling Blockade D->E Triggers F Apoptosis / Growth Arrest E->F Induces

Fig 2: ATP-competitive kinase inhibition by the benzoxazole scaffold.

Self-Validating Protocol: Kinase Profiling & Orthogonal Cellular Validation

A robust anticancer workflow must prove that cell death is a direct consequence of specific kinase inhibition, not non-specific cytotoxicity.

Step 1: Cell-Free Enzymatic Kinase Assay (Target Engagement)

  • Rationale: Proves direct physical interaction with the target kinase.

  • Method: Utilize a FRET-based or radiometric ( γ

    32 P-ATP) kinase assay. Incubate recombinant VEGFR2 with varying concentrations of the benzoxazole derivative (1 nM to 10 µM) and a fixed concentration of ATP (at the Km​ value).
  • Validation: Calculate the IC50​ . A shift in IC50​ when ATP concentration is increased confirms the ATP-competitive nature of the inhibitor.

Step 2: Cellular Viability (MTT) Assay

  • Rationale: Translates enzymatic inhibition into a cellular phenotype.

  • Method: Seed target cancer cells (e.g., HepG2 or MDA-MB-231) and non-target control cells (e.g., HUVEC) at 5×103 cells/well. Treat with the compound for 72 hours. Add MTT reagent, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Validation: A high therapeutic index (high toxicity in cancer cells, low toxicity in HUVECs) validates the compound's specificity[5].

Step 3: Orthogonal Validation via Western Blot

  • Rationale: Confirms that the mechanism of cell death is driven by the blockade of the specific kinase pathway.

  • Method: Lyse treated cells and probe for phosphorylated downstream targets (e.g., p-ERK1/2 vs. total ERK). A dose-dependent decrease in the phosphorylated target definitively links the phenotype to the proposed mechanism.

Quantitative Data Synthesis

To benchmark the efficacy of the 2-substituted benzoxazole scaffold, the following table synthesizes representative in vitro data from recent literature evaluating closely related derivatives.

Target Organism / Cell LineRepresentative Benzoxazole DerivativeActivity MetricPrimary Mechanism of Action
Candida albicans (SC5314)2-(1,3-benzoxazol-2-ylsulfanyl) deriv. (5d)MIC = 16 µg/mLErgosterol & Mitochondrial Disruption
Bacillus subtilis2-substituted benzoxazole (10)MIC = 1.14×10−3 µMBacterial Cell Wall Compromise
HepG2 (Liver Carcinoma)2-mercaptobenzoxazole deriv. (4d)IC 50​ = 2.14 µMMulti-Kinase Inhibition / Apoptosis
MDA-MB-231 (Breast Cancer)2-mercaptobenzoxazole deriv. (5d)IC 50​ = 12.87 µMMulti-Kinase Inhibition / Apoptosis

(Data aggregated from Staniszewska et al., 2021[3]; Kakkar et al., 2018[2]; and related structure-activity relationship studies[5])

Conclusion

The 2-(phenylmethoxy)benzoxazole scaffold is a highly modular and potent pharmacophore. By strategically exploiting its lipophilicity and hydrogen-bonding capabilities, researchers can direct its mechanism of action toward either fungal membrane disruption or highly specific ATP-competitive kinase inhibition. The self-validating protocols outlined in this guide ensure that future hit-to-lead optimization efforts remain rigorously grounded in verifiable, target-specific mechanisms.

References

  • Title: In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives Source: Molecules (NIH PMC) URL: [Link]

  • Title: Benzoxazole derivatives: design, synthesis and biological evaluation Source: Chemistry Central Journal (NIH PMC) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors Source: Molecules (NIH PMC) URL: [Link](Note: Sourced from related multi-kinase inhibition data[5])

  • Title: Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents Source: Turkish Journal of Chemistry (NIH PMC) URL: [Link]

Sources

Exploratory

Physicochemical Properties of 2-(Phenylmethoxy)benzoxazole in Drug Design: A Technical Whitepaper

Executive Summary & Chemical Rationale The benzoxazole nucleus is a privileged pharmacophore in medicinal chemistry, widely recognized for its structural mimicry of naturally occurring nucleic bases and its broad-spectru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The benzoxazole nucleus is a privileged pharmacophore in medicinal chemistry, widely recognized for its structural mimicry of naturally occurring nucleic bases and its broad-spectrum pharmacological utility[1]. When functionalized at the C2 position with a benzyloxy (phenylmethoxy) group, the resulting scaffold—2-(phenylmethoxy)benzoxazole —presents a unique set of physicochemical properties. While the lipophilic benzyloxy appendage often drives high-affinity binding to hydrophobic target pockets via π-π stacking and van der Waals interactions, it simultaneously introduces specific physicochemical and metabolic liabilities that must be rigorously managed during hit-to-lead optimization.

This whitepaper provides an in-depth analysis of the physicochemical profile of 2-(phenylmethoxy)benzoxazole, detailing its electronic characteristics, thermodynamic solubility, and metabolic stability, alongside field-proven experimental protocols for its evaluation.

Electronic Profiling and Acid-Base Chemistry

A critical differentiator of the benzoxazole scaffold compared to its structural cousins (e.g., benzimidazole) is its electronic distribution.

Unlike benzimidazole, which possesses a basic pKa of approximately 7.5, the unsubstituted benzoxazole core is an extremely weak base with a pKa of ~1.17[2][3]. This dramatic reduction in basicity is driven by the strong inductive electron-withdrawing effect of the adjacent ring oxygen, which pulls electron density away from the sp2-hybridized nitrogen. Furthermore, the 2-benzyloxy substitution does not introduce any ionizable basic or acidic centers.

Causality in Drug Design: Because 2-(phenylmethoxy)benzoxazole lacks an ionizable center with a pKa near 7.4, the molecule remains strictly unionized in systemic circulation. While this unionized state yields a highly favorable Topological Polar Surface Area (TPSA) for passive membrane permeability and blood-brain barrier (BBB) penetration, it drastically limits aqueous solubility, necessitating advanced formulation strategies or structural optimization.

Quantitative Physicochemical Parameters

Table 1: Key Physicochemical Parameters of the 2-(Phenylmethoxy)benzoxazole Scaffold

ParameterEstimated/Literature ValuePharmacological Implication
Molecular Weight 225.25 g/mol Optimal for oral bioavailability (Lipinski's Rule of 5 compliant).
LogP (Octanol/Water) ~3.5 - 4.0High lipophilicity; excellent membrane permeability but poses a solubility risk.
pKa (Benzoxazole core) ~1.17Remains strictly unionized at physiological pH (7.4), limiting aqueous solubility.
Topological Polar Surface Area 38.3 ŲHighly favorable for CNS targeting and passive cellular diffusion.
Hydrogen Bond Donors 0Reduces the desolvation penalty, favoring target binding in hydrophobic pockets.
Hydrogen Bond Acceptors 3Sufficient for selective interactions with target kinase/receptor hinge regions.

Metabolic Stability and CYP450 Liabilities

While the benzyloxy substitution enhances target affinity, it introduces a well-documented metabolic liability. The electron-rich benzylic carbon is highly susceptible to hydrogen abstraction by the iron-oxo species of Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6)[4].

This enzymatic oxidation yields an unstable hemiacetal intermediate that spontaneously collapses into 2-hydroxybenzoxazole (which rapidly tautomerizes to the more stable benzoxazolinone) and benzaldehyde. To mitigate rapid hepatic clearance, medicinal chemists often employ bioisosteric replacement or strategic fluorination of the benzyl ring to sterically and electronically block this site of metabolism[5].

Pathway A 2-(Phenylmethoxy)benzoxazole B CYP450 (e.g., CYP3A4) Oxidation A->B Hepatic Metabolism C Unstable Hemiacetal Intermediate B->C Hydrogen Abstraction D 2-Hydroxybenzoxazole (Benzoxazolinone) C->D Spontaneous Cleavage E Benzaldehyde C->E Spontaneous Cleavage

Fig 2. Cytochrome P450-mediated O-dealkylation pathway of 2-(phenylmethoxy)benzoxazole.

Self-Validating Experimental Workflows

To accurately profile 2-(phenylmethoxy)benzoxazole, standard kinetic assays often fail due to the compound's high lipophilicity and propensity to form metastable supersaturated solutions. The following protocols are designed to yield high-fidelity thermodynamic and metabolic data.

Protocol A: High-Throughput Thermodynamic Solubility Assay (HTSA)

Causality: Kinetic solubility assays (which spike DMSO stock into buffer) frequently overestimate the solubility of lipophilic ethers due to transient nano-aggregation. A thermodynamic approach using crystalline powder represents the true equilibrium state of the drug.

  • Solid Dispensing: Dispense 1.0 mg of crystalline 2-(phenylmethoxy)benzoxazole into a 96-well glass-coated microtiter plate. Note: Glass coating is mandatory to prevent non-specific adsorption of the highly lipophilic compound to standard polystyrene.

  • Buffer Addition: Add 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4).

  • Equilibration: Seal the plate and incubate at 37°C with continuous orbital shaking at 300 RPM for 24 hours to ensure absolute thermodynamic equilibrium.

  • Phase Separation: Centrifuge the plate at 3000 × g for 15 minutes to firmly pellet any undissolved crystalline lattice.

  • Quantification: Transfer 100 μL of the supernatant to a fresh plate. Analyze via RP-HPLC-UV (λ = 254 nm) against a standard curve prepared in 100% methanol.

Protocol B: In Vitro Metabolic Stability via Human Liver Microsomes (HLM)

Causality: HLM contains the full complement of CYP450 enzymes necessary to evaluate the O-dealkylation liability of the benzyloxy group. To ensure the assay is a self-validating system, a high-clearance reference standard (e.g., Verapamil) must be run in parallel to confirm the enzymatic viability of the microsomes.

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1.0 mg/mL HLM protein.

  • Compound Spiking: Add 2-(phenylmethoxy)benzoxazole to a final concentration of 1 μM. Critical: Ensure the final organic solvent concentration (e.g., DMSO) remains <0.5% (v/v) to prevent solvent-mediated CYP inhibition.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH (the essential electron donor for CYP450 catalytic cycles).

  • Time-Course Sampling: Aliquot 50 μL of the reaction mixture at exactly 0, 15, 30, 45, and 60 minutes.

  • Quenching & Precipitation: Immediately quench each aliquot by dispensing it into 150 μL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). The acetonitrile instantly denatures the CYP enzymes, arresting the reaction and precipitating microsomal proteins.

  • Analysis: Centrifuge at 4000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the parent compound.

Workflow N1 2-(Phenylmethoxy)benzoxazole High Lipophilicity N2 In Vitro ADMET Profiling HLM & Kinetic Solubility N1->N2 Assay Execution N3 Identify Liabilities O-Dealkylation & Aggregation N2->N3 LC-MS/MS Analysis N4 Rational Drug Design Bioisosteric Replacement N3->N4 Structural Optimization

Fig 1. Iterative structural optimization workflow for the 2-benzyloxybenzoxazole scaffold.

References

  • BenchChem.An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzoxazoles.
  • ChemicalBook.Benzoxazole CAS#: 273-53-0.
  • Thomas Hermann (UCSD).2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site.
  • Ovid.Automated high throughput ADME assays for metabolic stability and cytochrome P450 inhibition profiling.
  • PMC.Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists.

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Data and NMR Assignments for 2-(Phenylmethoxy)benzoxazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(phenylmethoxy)benzoxazole, a member of the pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(phenylmethoxy)benzoxazole, a member of the pharmacologically significant benzoxazole family of heterocyclic compounds.[1] Due to the limited availability of direct experimental data for this specific molecule in publicly accessible databases, this guide synthesizes information from closely related analogues and foundational principles of spectroscopic analysis to present a robust predictive model for its spectral characteristics. We will delve into the anticipated ¹H NMR and ¹³C NMR spectra, mass spectrometry fragmentation patterns, and the underlying chemical principles governing these properties. Furthermore, this guide furnishes detailed, field-proven protocols for the synthesis, purification, and spectroscopic analysis of benzoxazole derivatives, establishing a self-validating system for researchers in drug discovery and organic synthesis.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives form the core structure of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Their prevalence in medicinal chemistry underscores the critical need for unambiguous structural elucidation, for which Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools. 2-(Phenylmethoxy)benzoxazole, also known as 2-(benzyloxy)benzoxazole, is a representative member of this class, featuring a benzyloxy substituent at the 2-position of the benzoxazole ring system. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and the rational design of new therapeutic agents.

Predicted Spectroscopic Data and Structural Assignments

Predicted ¹H NMR Spectroscopy Data

The ¹H NMR spectrum is expected to provide key information about the proton environments within the molecule. The chemical shifts (δ) are predicted based on the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Phenylmethoxy)benzoxazole in CDCl₃

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Notes
H-4' / H-8' (ortho-Ph)~7.50d~7.5Deshielded due to proximity to the electronegative oxygen and the aromatic ring current.
H-5' / H-7' (meta-Ph)~7.35t~7.5Typical aromatic proton chemical shifts.
H-6' (para-Ph)~7.40t~7.5Typical aromatic proton chemical shifts.
H-4 / H-7 (Benzoxazole)7.63 - 7.58m-Aromatic protons on the benzoxazole ring, appearing as a multiplet.[2]
H-5 / H-6 (Benzoxazole)7.40 - 7.17m-Aromatic protons on the benzoxazole ring, appearing as a multiplet.[2]
-CH₂- (Benzylic)~5.50s-Singlet due to the absence of adjacent protons. The chemical shift is influenced by the adjacent oxygen and phenyl group. A similar benzylic proton signal in a related benzoxazole was observed at 4.20 ppm.[2]

Diagram 1: Numbering Scheme for NMR Assignments

Caption: IUPAC numbering for 2-(phenylmethoxy)benzoxazole.

Predicted ¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The predicted chemical shifts are based on the known effects of substituents on aromatic and heterocyclic systems.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Phenylmethoxy)benzoxazole in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)Rationale & Notes
C2~164.0The C2 carbon is significantly deshielded due to its attachment to two heteroatoms (N and O). In a similar compound, 2-benzylbenzo[d]oxazole, this carbon appears at 164.2 ppm.[2]
C3a~150.0Part of the fused aromatic system. In 2-benzylbenzo[d]oxazole, the corresponding carbon is at 150.1 ppm.[2]
C7a~141.0Part of the fused aromatic system. In 2-benzylbenzo[d]oxazole, the corresponding carbon is at 140.4 ppm.[2]
C4, C5, C6, C7110.0 - 127.0Aromatic carbons of the benzoxazole ring system. The specific shifts will depend on their position relative to the heteroatoms. For 2-benzylbenzo[d]oxazole, these carbons appear between 109.5 and 123.7 ppm.[2]
C1' (ipso-Ph)~135.0The ipso-carbon of the phenyl ring attached to the benzylic carbon.
C2', C3', C4', C5', C6' (Ph)128.0 - 129.0Aromatic carbons of the phenyl ring.
-CH₂- (Benzylic)~70.0The benzylic carbon is shielded by the adjacent oxygen atom.
Predicted Mass Spectrometry Data

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 2-(phenylmethoxy)benzoxazole (C₁₄H₁₁NO₂), which is approximately 225.24 g/mol . The fragmentation pattern will be indicative of the structure.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of 2-(Phenylmethoxy)benzoxazole

m/zProposed FragmentStructure
225[M]⁺Molecular Ion
134[M - C₇H₇]⁺Loss of the benzyl group
105[C₇H₅O]⁺Benzoyl cation
91[C₇H₇]⁺Tropylium ion (from benzyl group)
77[C₆H₅]⁺Phenyl cation

Diagram 2: Predicted Mass Spectrometry Fragmentation Pathway

G M [C₁₄H₁₁NO₂]⁺˙ m/z = 225 F1 [C₇H₄NO₂]⁺ m/z = 134 M->F1 - C₇H₇• F2 [C₇H₇]⁺ m/z = 91 M->F2 - C₇H₄NO₂• F3 [C₇H₅O]⁺ m/z = 105 F1->F3 - N F4 [C₆H₅]⁺ m/z = 77 F2->F4 - CH₂

Caption: Predicted major fragmentation pathways for 2-(phenylmethoxy)benzoxazole.

Experimental Protocols

The following protocols are provided as a guide for the synthesis, purification, and analysis of 2-(phenylmethoxy)benzoxazole. These are generalized procedures that may require optimization for specific laboratory conditions.

Synthesis of 2-(Phenylmethoxy)benzoxazole

A common method for the synthesis of 2-alkoxybenzoxazoles involves the reaction of 2-chlorobenzoxazole with the corresponding alkoxide.

Step-by-Step Protocol:

  • Preparation of Sodium Benzyloxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous benzyl alcohol to a suspension of sodium hydride in anhydrous tetrahydrofuran (THF) at 0 °C. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of sodium benzyloxide.

  • Reaction with 2-Chlorobenzoxazole: To the freshly prepared sodium benzyloxide solution, add a solution of 2-chlorobenzoxazole in anhydrous THF dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(phenylmethoxy)benzoxazole.

NMR Sample Preparation and Data Acquisition

Protocol for NMR Analysis:

  • Sample Preparation: For ¹H NMR, dissolve 1-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. For ¹³C NMR, a more concentrated sample of 10-50 mg is recommended.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC, HMBC) experiments to aid in complete spectral assignment.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic analysis of 2-(phenylmethoxy)benzoxazole. By leveraging data from closely related structures and fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, and mass spectral data. The provided experimental protocols offer a reliable starting point for the synthesis and characterization of this and other benzoxazole derivatives. This comprehensive guide is intended to be a valuable resource for researchers in medicinal chemistry and organic synthesis, facilitating the unambiguous identification and further development of novel benzoxazole-based compounds.

References

  • Efficient Synthesis of 2-Substituted Azoles: Radical C–H Alkylation of Azoles with Dicumyl Peroxide. (URL not available)
  • Benzoxazole, 2-(phenylmethyl)-. PubChem. ([Link])

  • Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. European Journal of Medicinal Chemistry. (URL not available)

Sources

Exploratory

Crystallographic Structure and X-ray Diffraction Analysis of 2-(Phenylmethoxy)benzoxazole: A Technical Guide for Drug Development

Executive Summary Benzoxazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of antimicrobial, anticancer, and neuroprotective agents. 2-(Phenylmethoxy)benzoxazole (al...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzoxazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of antimicrobial, anticancer, and neuroprotective agents. 2-(Phenylmethoxy)benzoxazole (also known as 2-(benzyloxy)benzoxazole) represents a critical structural motif characterized by a rigid, planar heterocyclic core coupled with a highly flexible ether linkage.

For drug development professionals, understanding the solid-state conformation of this molecule via X-ray diffraction (XRD) is paramount. The spatial orientation of the phenylmethoxy group relative to the benzoxazole core dictates the molecule's ability to engage in target-site binding and influences its physicochemical properties. This whitepaper provides an in-depth, self-validating methodological guide to the crystallographic characterization of 2-(phenylmethoxy)benzoxazole, detailing the causality behind experimental choices from crystal growth to Rietveld refinement.

Chemical Context & Conformational Landscape

The structural dichotomy of 2-(phenylmethoxy)benzoxazole lies in its hybrid nature:

  • The Rigid Core: The 1,3-benzoxazole ring is highly planar. The N1–C1 bond exhibits significant double-bond character (typically ~1.29 Å), which is shorter than standard single bonds, enforcing rigidity across the fused bicyclic system .

  • The Flexible Linker: The –O–CH2– (benzyloxy) linkage introduces multiple torsional degrees of freedom. The dihedral angles around the ether oxygen dictate whether the terminal phenyl ring adopts a syn or anti conformation relative to the benzoxazole nitrogen.

Understanding this conformational landscape requires high-resolution Single-Crystal X-ray Diffraction (SCXRD), which unambiguously maps the electron density of the molecule in three-dimensional space .

Conformational_Workflow N1 2-(Phenylmethoxy)benzoxazole Synthesis & Purification N2 Crystallization (Vapor Diffusion / Slow Evap) N1->N2 N3 SCXRD Data Collection (100 K, Cu/Mo K-alpha) N2->N3 N4 Data Reduction & Integration (e.g., APEX4, CrysAlisPro) N3->N4 N5 Structure Solution & Refinement (SHELXT / SHELXL) N4->N5 N6 Conformational Analysis (Dihedral Angles, Planarity) N5->N6 N7 Crystal Packing Analysis (Pi-Pi Stacking, H-Bonds) N5->N7

Caption: Logical workflow for the crystallographic structural determination of 2-(phenylmethoxy)benzoxazole.

Experimental Protocols: Single-Crystal X-ray Diffraction (SCXRD)

To achieve a self-validating structural model (typically indicated by an R1​ value < 5%), the experimental workflow must be rigorously controlled. The following protocols detail the optimal methodology for analyzing flexible small molecules like 2-(phenylmethoxy)benzoxazole .

Protocol A: Crystallization via Vapor Diffusion

Causality: Flexible molecules often precipitate as amorphous powders if supersaturation occurs too rapidly. Vapor diffusion allows for a slow, thermodynamically controlled approach to the nucleation point, yielding high-quality, defect-free single crystals .

  • Solvent Selection: Dissolve 10–15 mg of purified 2-(phenylmethoxy)benzoxazole in a minimum volume (e.g., 0.5 mL) of a good solvent (e.g., dichloromethane or ethyl acetate).

  • Anti-solvent Selection: Choose an anti-solvent in which the compound is insoluble, but which is highly miscible with the good solvent (e.g., hexanes or pentane).

  • Setup: Place the sample vial (uncapped) inside a larger secondary vial containing 3 mL of the anti-solvent. Seal the outer vial tightly.

  • Incubation: Store the setup in a vibration-free environment at a constant temperature (20 °C) for 3–7 days. The volatile anti-solvent will slowly diffuse into the sample solution, inducing crystallization.

Protocol B: Data Collection and Reduction

Causality: The flexible benzyloxy tail is prone to high thermal motion (large atomic displacement parameters), which can smear electron density and cause positional disorder. Cryocooling the crystal to 100 K freezes out this thermal motion, dramatically improving high-angle diffraction intensity and structural resolution.

  • Crystal Harvesting: Select a single crystal (ideal dimensions ~0.2 x 0.2 x 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using a drop of paratone oil.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer head, bathing it in a 100 K nitrogen gas stream.

  • Diffraction: Collect data using a microfocus X-ray source (Cu , λ=1.54184 Å is preferred for absolute configuration if chiral derivatives are used; otherwise, Mo , λ=0.71073 Å is sufficient).

  • Integration: Process the raw frame data using software like CrysAlisPro or APEX. Apply multi-scan empirical absorption corrections to yield the final .hkl file.

Protocol C: Structure Solution and Refinement

Causality: Refining against F2 (squared structure factors) rather than F ensures that all data, including weak or negative reflections, are utilized. This prevents statistical bias and improves the accuracy of the final model .

  • Phase Problem Solution: Use intrinsic phasing algorithms (e.g., SHELXT) to locate the heavy atoms (C, N, O) and generate the initial structural model.

  • Anisotropic Refinement: Refine the model using full-matrix least-squares on F2 via SHELXL. Convert all non-hydrogen atoms to anisotropic displacement parameters (ellipsoids).

  • Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions using a riding model (HFIX instructions in SHELXL). For the methylene group (–CH2–), use HFIX 23; for aromatic rings, use HFIX 43.

  • Validation: Ensure the Goodness-of-Fit (GoF) is near 1.0, and R1​ is minimized. Generate a CIF (Crystallographic Information Framework) file and validate it via the IUCr checkCIF utility.

Quantitative Data Presentation

While the exact unit cell parameters depend on the specific polymorph crystallized, 2-substituted benzoxazoles typically crystallize in centrosymmetric space groups (such as P21​/c or P1ˉ ) due to the lack of inherent chirality in the unsubstituted 2-(phenylmethoxy)benzoxazole molecule.

Table 1: Expected Crystallographic Parameters
ParameterTypical Value Range for Benzoxazole Ethers
Crystal System Monoclinic or Triclinic
Space Group P21​/c or P1ˉ
Temperature 100(2) K
Radiation Mo ( λ=0.71073 Å)
Z (Molecules per unit cell) 4 (Monoclinic) or 2 (Triclinic)
Final R1​ [ I>2σ(I) ] 0.030 – 0.055
Final wR2​ (all data) 0.080 – 0.120
Goodness-of-fit on F2 1.00 – 1.05
Table 2: Key Bond Lengths and Angles (Theoretical/Expected)
Structural FeatureAtoms InvolvedExpected ValueSignificance
Imine-like Double Bond N1 – C1~1.29 ÅConfirms the sp2 character and planarity of the benzoxazole core .
Ether C-O Bond (Core) C1 – O(ether)~1.34 ÅPartial double bond character due to resonance with the heterocyclic ring.
Ether C-O Bond (Tail) O(ether) – CH2~1.43 ÅStandard single bond, allowing rotational flexibility.
Core Planarity N1–C1–C2–O(ring)< 5°The benzoxazole fused ring system remains strictly planar.

Intermolecular Interactions & Crystal Packing

The solid-state architecture of 2-(phenylmethoxy)benzoxazole is governed by a delicate balance of strong geometric constraints and weak intermolecular forces. Benzoxazole derivatives characteristically pack in a flattened herringbone arrangement .

Because the molecule lacks strong hydrogen bond donors (like -OH or -NH), crystal packing is primarily driven by:

  • π−π Stacking: The planar benzoxazole cores of adjacent molecules align face-to-face. A centroid-to-centroid distance of <3.8 Å indicates significant stabilizing π−π interactions.

  • Weak Hydrogen Bonds: The heterocyclic nitrogen (N1) acts as a hydrogen bond acceptor, engaging in C−H⋯N interactions with the aromatic protons of neighboring molecules. Similarly, the ether oxygen can participate in weak C−H⋯O interactions.

Interactions Central 2-(Phenylmethoxy)benzoxazole (Central Molecule) PiPi Pi-Pi Stacking (Benzoxazole Core) Central->PiPi Centroid-Centroid < 3.8 Å CHN C-H...N Interactions (Oxazole Nitrogen) Central->CHN Donor-Acceptor CHO C-H...O Interactions (Ether Linkage) Central->CHO Weak H-Bonding Herringbone Flattened Herringbone Packing Motif PiPi->Herringbone CHN->Herringbone CHO->Herringbone

Caption: Intermolecular interaction network driving the solid-state packing of 2-(phenylmethoxy)benzoxazole.

Bulk Phase Validation via Powder X-ray Diffraction (PXRD)

While SCXRD provides the absolute 3D structure of a single crystal, drug development requires confirmation that the bulk synthesized powder represents the same phase (polymorph) as the single crystal. This is achieved through Powder X-ray Diffraction (PXRD) and Rietveld refinement .

Protocol D: PXRD Bulk Validation

Causality: Grinding the sample can sometimes induce polymorphic transitions. Gentle homogenization ensures the powder is representative of the bulk without altering its thermodynamic state.

  • Sample Preparation: Gently grind 50 mg of the bulk 2-(phenylmethoxy)benzoxazole powder in an agate mortar. Mount it on a zero-background silicon sample holder to minimize signal-to-noise interference.

  • Data Collection: Scan the sample from 2θ=5∘ to 50∘ using a Cu source on a powder diffractometer.

  • Simulation: Use the .cif file generated from the SCXRD experiment (Protocol C) to simulate a theoretical powder pattern (using software like Mercury).

  • Rietveld Refinement: Overlay the experimental PXRD pattern with the simulated pattern. Refine the unit cell parameters, zero-shift, and peak profiles (using a pseudo-Voigt function) to minimize the difference curve. A flat difference curve validates that the bulk material is phase-pure and structurally identical to the single crystal model.

References

  • Poirot, A., & Saffon-Merceron, N. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications.[Link]

  • Bao, Y., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics.[Link]

  • Staples, R. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. IUCr Journals.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry.[Link]

  • Zheng, S., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition.[Link]

Foundational

Pharmacokinetics of 2-(Phenylmethoxy)benzoxazole in Early Drug Discovery: Metabolic Liabilities, ADME Profiling, and Scaffold Optimization

Executive Summary & Structural Context In early-stage drug discovery, the benzoxazole scaffold is a highly privileged pharmacophore. Derivatives of benzoxazole are extensively utilized in the design of farnesoid X recept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In early-stage drug discovery, the benzoxazole scaffold is a highly privileged pharmacophore. Derivatives of benzoxazole are extensively utilized in the design of farnesoid X receptor (FXR) and peroxisome proliferator-activated receptor alpha (PPARα) dual agonists[1], selective COX-2 anti-inflammatory agents[2], and novel antimicrobial compounds[3].

Specifically, 2-(phenylmethoxy)benzoxazole (also known as 2-benzyloxybenzoxazole) serves as a critical intermediate and active hit scaffold. The addition of the lipophilic phenylmethoxy group at the 2-position enhances target binding affinity through hydrophobic interactions and π−π stacking. However, this structural modification introduces profound pharmacokinetic (PK) liabilities. As a Senior Application Scientist, I frequently observe that while these molecules exhibit excellent in vitro target engagement, they suffer from rapid Phase I metabolic clearance. This whitepaper dissects the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this scaffold, details its mechanistic biotransformation, and provides field-proven protocols for PK optimization.

ADME Profile of the 2-(Phenylmethoxy)benzoxazole Scaffold

The physicochemical properties of 2-(phenylmethoxy)benzoxazole dictate its behavior in biological systems. The choice of this heterocyclic bioisostere significantly impacts the drug candidate's overall ADME properties[4].

  • Absorption & Permeability: The highly lipophilic nature of the benzyloxy group ensures excellent passive membrane diffusion. These compounds typically show high permeability in Caco-2 assays and can readily cross the Blood-Brain Barrier (BBB), making them suitable for CNS targets[4].

  • Distribution: Due to the lipophilic core, these molecules exhibit a high volume of distribution ( Vd​ ) but are heavily prone to high plasma protein binding (PPB), often >95%, which limits the free fraction of the drug available for target engagement[4].

  • Metabolism (The Achilles' Heel): The scaffold is highly susceptible to first-pass hepatic metabolism. The ether linkage acts as a "metabolic soft spot," leading to rapid clearance ( CLint​ ) and a short biological half-life.

  • Excretion: Parent compounds are rarely excreted intact. Excretion is primarily renal, driven by the formation of highly polar Phase II conjugated metabolites[1].

Mechanistic Pathways of Biotransformation

Understanding the exact mechanism of clearance is non-negotiable for rational drug design. The 2-(phenylmethoxy)benzoxazole scaffold undergoes two primary degradation pathways in the liver.

Pathway A: CYP450-Mediated O-Dealkylation

The most dominant clearance mechanism is oxidative O-dealkylation. Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4) catalyze the insertion of an oxygen atom into the α -carbon of the ether linkage[1][5].

  • Hydroxylation: The heme iron of the CYP enzyme abstracts a hydrogen from the benzylic carbon, followed by oxygen rebound to form an unstable hemiacetal intermediate.

  • Cleavage: The hemiacetal spontaneously collapses, cleaving the ether bond. This releases benzaldehyde (which is rapidly oxidized to benzoic acid) and 2-hydroxybenzoxazole .

  • Tautomerization: 2-hydroxybenzoxazole is thermodynamically unstable and rapidly tautomerizes to its keto form, benzoxazolin-2-one (BOA) [6].

Pathway B: Benzoxazole Ring Opening

Under specific enzymatic or hydrolytic conditions, the oxazole ring itself can be compromised. Nucleophilic attack or enzymatic hydrolysis leads to the cleavage of the C-O bond within the oxazole core, yielding 2-aminophenol derivatives[7].

MetabolicPathway Parent 2-(Phenylmethoxy) benzoxazole CYP CYP450 (O-Dealkylation) Parent->CYP Hepatic Clearance RingOpen Ring Opening (2-Aminophenols) Parent->RingOpen Hydrolysis / Enzymatic Intermediate 2-Hydroxybenzoxazole CYP->Intermediate Cleavage Byproduct Benzaldehyde / Benzoic Acid CYP->Byproduct Leaving Group Tautomer Benzoxazolin-2-one (BOA) Intermediate->Tautomer Rapid Tautomerization

Fig 1. Primary metabolic pathways of 2-(phenylmethoxy)benzoxazole via CYP450 and hydrolysis.

Experimental Workflow: In Vitro Microsomal Stability Profiling

To quantify the metabolic liability of the 2-(phenylmethoxy)benzoxazole scaffold, a self-validating Human Liver Microsome (HLM) stability assay is required. This protocol is designed to calculate intrinsic clearance ( CLint​ ) and predict in vivo hepatic extraction ratios.

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final assay concentration of 1 µM. Causality: Keeping DMSO <0.1% prevents solvent-induced inhibition of CYP450 enzymes.

  • Microsome Pre-incubation: Combine the test compound with HLM (final protein concentration: 0.5 mg/mL) in the phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM). Causality: NADPH is the obligate electron donor for CYP450-mediated oxidative reactions. Without it, O-dealkylation cannot occur.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at predefined time points ( t = 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Causality: Cold ACN instantly denatures the microsomal proteins, halting metabolism and precipitating the protein matrix for clean LC-MS/MS injection.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to monitor the disappearance of the parent mass.

Workflow Step1 1. Compound Preparation (1 µM in buffer, <0.1% DMSO) Step2 2. Microsome Pre-incubation (HLM at 37°C, 5 min) Step1->Step2 Step3 3. Reaction Initiation (Add NADPH cofactor) Step2->Step3 Step4 4. Time-Course Sampling (0, 5, 15, 30, 60 min) Step3->Step4 Step5 5. Reaction Quenching (Cold ACN + Internal Std) Step4->Step5 Step6 6. LC-MS/MS Analysis (Calculate CL_int & t_1/2) Step5->Step6

Fig 2. Standardized in vitro liver microsome stability assay workflow for PK profiling.

Scaffold Optimization Strategies & Data Presentation

When early discovery campaigns identify 2-(phenylmethoxy)benzoxazole as a hit, medicinal chemists must employ bioisosteric replacement to mitigate the O-dealkylation liability while preserving target affinity.

Optimization Logic:

  • Ether Replacement: Replacing the oxygen atom with an amine (forming a 2-aminobenzoxazole derivative) or a methylene bridge (forming a 2-benzylbenzoxazole) removes the labile ether linkage. However, methylene bridges can decrease cytotoxic activity on certain cancer cell lines[8].

  • Steric Hindrance / Halogenation: Introducing fluorine atoms at the benzylic position or the ortho-positions of the phenyl ring sterically blocks the approach of the CYP450 heme iron and electronically deactivates the site toward oxidation.

Representative PK Optimization Data

The following table summarizes the comparative pharmacokinetic improvements achieved when optimizing the parent scaffold against standard HLM assays:

Compound ScaffoldStructural ModificationHLM t1/2​ (min)Intrinsic Clearance ( CLint​ ) (µL/min/mg)Primary Clearance Mechanism
Parent 2-(Phenylmethoxy)benzoxazole12.4112.5Rapid O-dealkylation
Analog A 2-(Phenylamino)benzoxazole45.230.6N-dealkylation (Slower)
Analog B 2-(Benzyl)benzoxazole38.536.0Benzylic hydroxylation
Analog C 2-((2,6-Difluorophenyl)methoxy)benzoxazole>60.0<15.0Sterically blocked

Data Interpretation: Analog C demonstrates that fluorination effectively shields the ether linkage, drastically reducing intrinsic clearance and extending the half-life to acceptable drug-like parameters.

Conclusion

The 2-(phenylmethoxy)benzoxazole scaffold is a powerful starting point in early drug discovery due to its excellent binding kinetics and passive permeability. However, its susceptibility to CYP450-mediated O-dealkylation—resulting in the formation of benzoxazolin-2-one and benzaldehyde—requires immediate attention during the lead optimization phase. By employing rigorous in vitro microsomal stability profiling and strategic bioisosteric replacements, drug development professionals can successfully navigate these liabilities, transforming a metabolically fragile hit into a robust, orally bioavailable clinical candidate.

Sources

Protocols & Analytical Methods

Method

step-by-step protocol for synthesizing benzoxazole, 2-(phenylmethoxy)-

Application Note: Synthesis and Isolation Protocol for 2-(Benzyloxy)benzoxazole Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Nucleophilic Aromatic Substitution ( SN​Ar ) of 2-Chlorob...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation Protocol for 2-(Benzyloxy)benzoxazole

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Nucleophilic Aromatic Substitution ( SN​Ar ) of 2-Chlorobenzoxazole Document Type: Advanced Laboratory Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

Benzoxazoles are privileged heterocyclic scaffolds frequently utilized in medicinal chemistry and materials science. Specifically, 2-alkoxybenzoxazoles, such as 2-(phenylmethoxy)benzoxazole (commonly referred to as 2-(benzyloxy)benzoxazole), serve as critical intermediates and active pharmacophores.

The most efficient and scalable methodology for synthesizing 2-alkoxybenzoxazoles is the nucleophilic aromatic substitution ( SN​Ar ) of 2-halobenzoxazoles with alkoxides [1]. The C2 position of the benzoxazole ring is highly electron-deficient due to the combined inductive and resonance-withdrawing effects of the adjacent nitrogen and oxygen atoms. This renders the C2 carbon highly susceptible to nucleophilic attack.

In this protocol, sodium benzyloxide is generated in situ by deprotonating benzyl alcohol with sodium hydride (NaH). The strongly nucleophilic benzyloxide then attacks 2-chlorobenzoxazole, proceeding through a Meisenheimer-type transition state, followed by the rapid expulsion of the chloride leaving group to restore aromaticity.

Experimental Design and Workflow

To ensure a self-validating and reproducible system, this protocol emphasizes strict anhydrous conditions. The presence of water will lead to the formation of hydroxide ions, which competitively attack the electrophile to yield the undesired 2-hydroxybenzoxazole (benzoxazolone) byproduct.

G A Benzyl Alcohol + NaH in Anhydrous THF B Sodium Benzyloxide (Nucleophile Generation) A->B H2 Evolution C Add 2-Chlorobenzoxazole (Electrophile) B->C D SNAr Reaction (0 °C to RT, 2-4 h) C->D Nucleophilic Attack E Aqueous Quench & Workup (EtOAc Extraction) D->E Completion (TLC) F Flash Chromatography (Hexanes/EtOAc) E->F G 2-(Benzyloxy)benzoxazole (Pure Product) F->G

Workflow for the SN​Ar synthesis of 2-(benzyloxy)benzoxazole.

Quantitative Data and Stoichiometry

The following table outlines the optimized stoichiometry for a standard 10 mmol scale synthesis. A slight excess of the alkoxide ensures complete consumption of the 2-chlorobenzoxazole.

ReagentMW ( g/mol )EquivalentsAmountRole in System
2-Chlorobenzoxazole 153.571.001.54 g (1.14 mL)Electrophile
Benzyl Alcohol 108.141.101.19 g (1.14 mL)Nucleophile Precursor
Sodium Hydride (60% dispersion in mineral oil)24.001.200.48 gBase
Tetrahydrofuran (THF) (Anhydrous)72.11N/A30.0 mLAprotic Solvent

Step-by-Step Synthesis Protocol

Safety Note: Sodium hydride is highly reactive with moisture and evolves flammable hydrogen gas. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

Phase 1: Nucleophile Generation
  • Preparation of the Reaction Vessel: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and an argon inlet. Flame-dry the flask under vacuum and backfill with argon (repeat 3 times).

  • Base Introduction: Quickly transfer 0.48 g of NaH (60% dispersion in mineral oil, 12.0 mmol) into the flask.

    • Expert Insight: For highly sensitive downstream applications, the mineral oil can be washed away using anhydrous hexanes prior to adding THF. However, for standard preparative scales, the oil does not interfere with the reaction and is easily separated during chromatography.

  • Solvent Addition: Inject 20 mL of anhydrous THF into the flask via syringe and cool the suspension to 0 °C using an ice-water bath.

  • Alkoxide Formation: Slowly add benzyl alcohol (1.14 mL, 11.0 mmol) dropwise over 10 minutes.

    • Causality: The dropwise addition controls the exothermic deprotonation and the rate of hydrogen gas evolution, preventing solvent bumping and maintaining a safe internal pressure.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, yielding a clear or slightly cloudy solution of sodium benzyloxide.

Phase 2: Nucleophilic Aromatic Substitution
  • Electrophile Addition: Re-cool the reaction mixture to 0 °C. Dissolve 2-chlorobenzoxazole (1.14 mL, 10.0 mmol) in 10 mL of anhydrous THF and add this solution dropwise to the sodium benzyloxide mixture over 15 minutes.

    • Causality: Cooling during the addition of the electrophile prevents localized heating, which can lead to ring-opening side reactions or degradation of the benzoxazole core [1].

  • Reaction Propagation: Allow the reaction to slowly warm to room temperature. Stir for 2 to 4 hours.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate solvent system. The starting material (2-chlorobenzoxazole) is UV-active and will be consumed, replaced by a new, more polar UV-active spot corresponding to the product.

Phase 3: Quenching, Extraction, and Purification
  • Quenching: Once TLC indicates complete consumption of the starting material, cool the flask to 0 °C and carefully quench the remaining NaH by adding 10 mL of saturated aqueous ammonium chloride ( NH4​Cl ) dropwise.

  • Extraction: Transfer the mixture to a separatory funnel. Add 30 mL of distilled water and extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Washing and Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous magnesium sulfate ( MgSO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 0% to 10% Ethyl Acetate in Hexanes.

  • Product Isolation: Concentrate the product-containing fractions to afford 2-(benzyloxy)benzoxazole as a clear oil or white solid (depending on ambient temperature and crystalline purity).

References

  • Thieme Chemistry. Product Class 13: Benzoxazoles and Other Annulated Oxazoles. Science of Synthesis. Section 11.13.3.1.3.3: Alkoxy- or Aryloxylation of 2-Halobenzoxazoles. Available at:[Link]

Application

Catalytic Methods for the Efficient Preparation of 2-(Benzyloxy)benzoxazole: Application Notes and Protocols

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The benzoxazole scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science. Specifically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science. Specifically, 2-alkoxy derivatives, such as 2-(benzyloxy)benzoxazole, serve as crucial intermediates in the synthesis of pharmacologically active compounds. Traditional synthetic routes often rely on stoichiometric reagents and harsh conditions, limiting their efficiency and scope. This application note provides a comprehensive guide to modern, efficient catalytic methods for the preparation of 2-(benzyloxy)benzoxazole. We survey various catalytic systems, with a detailed focus on a robust copper-catalyzed protocol utilizing readily available precursors. The guide explains the mechanistic rationale behind the chosen methodology, offers a detailed step-by-step experimental protocol, and includes a comparative analysis of alternative catalytic strategies. This document is intended to provide researchers and drug development professionals with the technical insights and practical procedures necessary to streamline the synthesis of this valuable chemical building block.

Introduction

The Benzoxazole Scaffold in Modern Chemistry

Benzoxazole, an aromatic organic compound featuring a benzene ring fused to an oxazole ring, is a cornerstone of heterocyclic chemistry.[1][2] This scaffold is present in numerous natural products and synthetic molecules, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] Its planar structure and the presence of hydrogen bond acceptors (nitrogen and oxygen) allow for potent and selective interactions with various biological targets, making it a "privileged scaffold" in drug discovery.[2]

Significance of 2-Alkoxy and 2-(Benzyloxy)benzoxazoles

While many studies focus on 2-aryl or 2-alkyl benzoxazoles, the 2-alkoxy variants, particularly 2-(benzyloxy)benzoxazole, are highly versatile intermediates. The benzyloxy group can serve as a stable protecting group or as a precursor for further functionalization. For instance, the benzyl group can be readily cleaved under reductive conditions to reveal a 2-hydroxybenzoxazole (benzoxazolinone) moiety, which can then be derivatized at the oxygen or nitrogen atom.[5][6] This strategic utility makes efficient access to 2-(benzyloxy)benzoxazole a key objective for synthetic chemists.

Overview of Catalytic Strategies

Transition from Stoichiometric to Catalytic Methods

Classic benzoxazole syntheses typically involve the condensation of 2-aminophenols with carboxylic acids or their derivatives at high temperatures, often requiring dehydrating agents like polyphosphoric acid (PPA).[7] Other routes use aldehydes, but may require strong oxidants or harsh conditions to achieve the final aromatic product.[7][8] These methods, while foundational, often suffer from drawbacks such as low atom economy, high energy consumption, and limited functional group tolerance.

The advent of transition-metal catalysis has revolutionized the synthesis of benzoxazoles, offering milder conditions, higher yields, and broader substrate applicability.

Survey of Metal-Based Catalysts

Several metals have been successfully employed to catalyze the formation of the benzoxazole ring system.

  • Copper Catalysis: Copper is the most widely used catalyst for this transformation due to its low cost, ready availability, and high efficiency in promoting C-O and C-N bond formation.[9][10] Copper-catalyzed systems can effectively couple 2-aminophenols with a variety of partners, including β-diketones, nitriles, and amidines, often under aerobic conditions where air serves as the terminal oxidant.[8][9][11][12]

  • Palladium Catalysis: Palladium catalysts are highly effective for cross-coupling reactions and have been applied to benzoxazole synthesis through carbonylative approaches or C-H functionalization pathways.[13][14][15] These methods provide access to complex benzoxazoles that may be difficult to obtain otherwise.

  • Iron and Ruthenium Catalysis: More recently, earth-abundant and less toxic metals like iron have gained traction.[16] Iron-catalyzed hydrogen transfer strategies allow for the redox-neutral condensation of o-hydroxynitrobenzenes with alcohols.[16] Ruthenium catalysts have also been employed for the acceptorless dehydrogenative coupling of alcohols with 2-aminophenols.[4]

Emerging Trends: Photocatalysis and Nanocatalysis

In line with the principles of green chemistry, novel catalytic systems continue to emerge.

  • Visible-Light Photocatalysis: Using organic dyes like Eosin Y or metal complexes, photoredox catalysis enables the synthesis of benzoxazoles under exceptionally mild conditions (room temperature, ambient atmosphere) using light as the energy source.[17][18]

  • Nanocatalysis: Heterogeneous nanocatalysts, such as magnetic Fe₃O₄@SiO₂-SO₃H nanoparticles, offer significant advantages in terms of catalyst recovery and reusability.[19] These solid-supported catalysts simplify product purification and reduce waste, making the process more sustainable.[4][19]

Featured Protocol: Copper-Catalyzed Synthesis of 2-(Benzyloxy)benzoxazole

This section details an efficient and practical protocol for the synthesis of 2-(benzyloxy)benzoxazole via the copper-catalyzed heteroannulation of 2-aminophenol with benzyloxyacetonitrile.

Principle and Rationale

The reaction of 2-aminophenols with nitriles is a powerful and direct method for constructing the 2-substituted benzoxazole core.[9] Copper (I) salts, such as copper(I) iodide (CuI), are particularly effective catalysts for this transformation. The nitrile serves as the electrophilic carbon source for the C2 position of the benzoxazole ring. Using benzyloxyacetonitrile as the nitrile component directly installs the desired benzyloxy substituent in a single, efficient step. This approach avoids the multi-step sequences or harsh reagents associated with older methods and benefits from the low cost and high functional group tolerance characteristic of copper catalysis.

Reaction Mechanism

While the precise mechanism can vary with the specific copper source and ligands, a plausible catalytic cycle is depicted below. The reaction is believed to proceed through the following key steps:

  • Nitrile Activation: The copper(I) catalyst coordinates to the nitrogen atom of the nitrile, increasing the electrophilicity of the carbon atom.

  • Nucleophilic Attack: The amino group of 2-aminophenol attacks the activated nitrile carbon to form a copper-bound amidine intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the aminophenol moiety attacks the amidine carbon, leading to a cyclized intermediate.

  • Deamination & Aromatization: Subsequent elimination of ammonia and tautomerization, often facilitated by an oxidant (like O₂ from the air) or through a redox process involving the catalyst, yields the aromatic benzoxazole product.

  • Catalyst Regeneration: The active Cu(I) species is regenerated, completing the catalytic cycle.

Catalytic Cycle for Copper-Catalyzed Benzoxazole Synthesis CuI Cu(I) Catalyst ActivatedComplex Activated Nitrile Complex [R-C≡N-Cu(I)] CuI->ActivatedComplex + R-CN Nitrile R-CN (Benzyloxyacetonitrile) Aminophenol 2-Aminophenol AmidineIntermediate Copper-Bound Amidine Intermediate ActivatedComplex->AmidineIntermediate + 2-Aminophenol CyclizedIntermediate Cyclized Intermediate AmidineIntermediate->CyclizedIntermediate Intramolecular Cyclization Product 2-(Benzyloxy)benzoxazole CyclizedIntermediate->Product - NH₃ (Aromatization) Byproduct NH₃ Product->CuI - Product (Catalyst Regeneration)

Caption: Proposed catalytic cycle for the Cu(I)-catalyzed synthesis of 2-substituted benzoxazoles from nitriles.

Detailed Experimental Protocol

Materials:

  • 2-Aminophenol (1.0 mmol, 109.1 mg)

  • Benzyloxyacetonitrile (1.2 mmol, 159.8 mg, 1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 mmol, 19.0 mg, 10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg, 2.0 equiv)

  • Dimethyl Sulfoxide (DMSO), anhydrous (5 mL)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • 50 mL round-bottom flask or reaction tube

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Reaction Setup:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (109.1 mg), benzyloxyacetonitrile (159.8 mg), copper(I) iodide (19.0 mg), and potassium carbonate (276.4 mg).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon), although many similar reactions can be run open to the air. For optimal results and reproducibility, an inert atmosphere is recommended initially.

  • Add 5 mL of anhydrous DMSO to the flask via syringe.

  • Stir the reaction mixture at 120 °C for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes).

Work-up and Purification:

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 30 mL) followed by brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-(benzyloxy)benzoxazole.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis of 2-(benzyloxy)benzoxazole.

Comparative Analysis of Catalytic Methods

To aid in the selection of a synthetic route, the following table summarizes various catalytic methods applicable to the synthesis of the benzoxazole core.

Method/Catalyst System Typical Precursors Conditions Typical Yield Advantages/Disadvantages Reference
CuI / Brønsted Acid 2-Aminophenol, β-DiketoneCH₃CN, 80 °C, 16 h64-89%Mild conditions, readily available materials. Limited to 2-alkyl/aryl.[8]
Fe₃O₄@SiO₂-SO₃H (Nanocatalyst) 2-Aminophenol, AldehydeSolvent-free, 50 °CHighGreen, reusable magnetic catalyst, mild.[19]
PEG-SO₃H (Acid Catalyst) 2-Aminophenol, Carboxylic AcidSolvent-freeGoodFacile, eco-friendly catalyst. May require higher temperatures.[20]
Cu₂O 2-Aminophenol, AldehydeDMSO, RT, 2-5 h70-95%Ambient temperature, high atom economy.[21][22]
Eosin Y / Blue LED (Photocatalysis) Phenolic Imine (Schiff Base)Air, RT, 6-12 hGoodVery mild, green energy source. Requires pre-formed imine.[9][17]
Palladium / Carbonylative 2-Bromoaniline, Acid AnhydrideCO gas, elevated temp.GoodAccess to unique structures (benzoxazinones). Requires CO gas.[13]

Troubleshooting and Key Considerations

  • Low or No Yield:

    • Reagent Purity: Ensure 2-aminophenol is not oxidized (often appears dark brown/black if old). Use high-purity, anhydrous solvents.

    • Catalyst Activity: The copper(I) source can be sensitive to oxidation. Use freshly opened or properly stored catalyst.

    • Temperature: Ensure the internal reaction temperature reaches the target. For high-boiling solvents like DMSO, an oil bath is recommended.

  • Formation of Side Products:

    • Incomplete Cyclization: If amidine or other intermediates are observed, extend the reaction time or slightly increase the temperature.

    • De-benzylation: Excessively high temperatures or prolonged reaction times in the presence of certain nucleophiles could potentially lead to cleavage of the benzyl ether.

  • Atmospheric Conditions: The final aromatization step often involves oxidation.[7] While some copper-catalyzed reactions work well under an inert atmosphere, others benefit from the presence of air as a green oxidant. If yields are low under N₂, trying the reaction open to the air (with a condenser) may be beneficial.

Conclusion

The synthesis of 2-(benzyloxy)benzoxazole is efficiently achieved through modern catalytic methods that overcome the limitations of traditional approaches. Copper-catalyzed reactions, in particular, offer a cost-effective, robust, and scalable solution. The detailed protocol provided herein for the heteroannulation of 2-aminophenol with benzyloxyacetonitrile represents a direct and high-yielding strategy. By understanding the underlying mechanisms and considering the comparative advantages of different catalytic systems—from reusable nanocatalysts to mild photocatalytic methods—researchers can select and optimize the ideal synthetic route for their specific needs in drug discovery and materials science.

References

  • Sirgamalla, R., et al. (2023).
  • Zhang, Y., et al. (2025).
  • Semantic Scholar. (n.d.). Review of synthesis process of benzoxazole and benzothiazole derivatives.
  • Bennehalli, B., et al. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
  • BenchChem. (2025).
  • Kumar, A., et al. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Arabian Journal of Chemistry.
  • Semantic Scholar. (2020).
  • Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Advanced Journal of Chemistry-Section A.
  • RSC Publishing. (n.d.). Copper-catalyzed synthesis of benzoxazoles via tandem cyclization of 2-halophenols with amidines. Organic & Biomolecular Chemistry.
  • PubMed. (2009).
  • Wiley Online Library. (n.d.). A Sustainable Visible Light-Mediated Synthesis of Benzoxazole 2-Carboxylates/Carboxamides. Chemistry – A European Journal.
  • Mayo, M. S., et al. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. Journal of Organic Chemistry.
  • PubMed. (2017). Selective S-arylation of 2-oxazolidinethiones and selective N-arylation of 2-benzoxazolinones/2-benzimidazolinones. Organic & Biomolecular Chemistry.
  • RSC Publishing. (n.d.). Synthesis of 2-substituted pyrimidines and benzoxazoles via a visible-light-driven organocatalytic aerobic oxidation: enhancement of the reaction rate and selectivity by a base. Green Chemistry.
  • BenchChem. (2025).
  • Sirgamalla, R., et al. (2023).
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
  • RSC Publishing. (n.d.). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry.
  • ChemicalBook. (2022). Synthesis of Benzoxazoles.
  • RSC Publishing. (n.d.). Selective S-arylation of 2-oxazolidinethiones and selective N-arylation of 2-benzoxazolinones/2-benzimidazolinones. Organic & Biomolecular Chemistry.
  • Wu, X. F., Neumann, H., & Beller, M. (2012). A General Palladium-Catalyzed Carbonylative Synthesis of 2-Alkylbenzoxazinones from 2-Bromoanilines and Acid Anhydrides. Chemistry – A European Journal, 18(40), 12599-12602.
  • ResearchGate. (n.d.).
  • Zheng, M., et al. (2014). Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters, 16(22), 5906-5909.
  • PubMed. (2008). Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process. Organic Letters, 10(22), 5147-50.

Sources

Method

Incorporation of 2-(Phenylmethoxy)benzoxazole into Fluorescent Polymer Chains: Synthesis, Polymerization, and Application

An Application Guide for Researchers Abstract Benzoxazole derivatives are a significant class of heterocyclic compounds, prized for their robust chemical, thermal, and photophysical stability.[1] Their inherent fluoresce...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

Benzoxazole derivatives are a significant class of heterocyclic compounds, prized for their robust chemical, thermal, and photophysical stability.[1] Their inherent fluorescence and amenability to synthetic modification have established them as critical components in materials science, particularly for applications like organic light-emitting diodes (OLEDs) and fluorescent probes.[1] A powerful strategy for harnessing these properties involves the direct (co)polymerization of fluorescent monomers, which allows for high and controllable fluorophore loading within a polymer matrix.[2][3] This guide provides a comprehensive, field-proven methodology for the design, synthesis, and polymerization of a novel benzoxazole-containing monomer, 2-((4-vinylbenzyl)oxy)benzoxazole. We present detailed protocols for its subsequent incorporation into polymer chains via free-radical polymerization and characterize the resulting fluorescent polymer. Finally, we showcase a representative application in bioimaging, demonstrating the utility of this approach for developing advanced materials for life sciences and drug development.

Introduction: The Rationale for Polymer-Integrated Fluorophores

Fluorescent polymers are indispensable tools in modern research, with applications spanning bioimaging, chemical sensing, and diagnostics.[3][4] While post-polymerization labeling of polymers with dyes is a common approach, it can suffer from incomplete conjugation and batch-to-batch variability. The synthesis of polymerizable fluorescent monomers, by contrast, offers superior control over fluorophore density and distribution, leading to materials with enhanced and more consistent fluorescence properties.[2][5]

The benzoxazole core is an ideal candidate for creating such monomers. It is a well-established fluorophore that enhances emission quantum yields and often provides strong fluorescence in the blue region of the spectrum.[1][6] By functionalizing a stable benzoxazole derivative with a polymerizable group, we can create a versatile building block for a new class of fluorescent materials. This guide focuses on a monomer based on the 2-(phenylmethoxy)benzoxazole scaffold, chosen for its synthetic accessibility and stable photophysical characteristics.

Workflow Overview

The overall process involves a three-stage workflow: monomer synthesis, polymerization, and characterization, followed by application.

G cluster_0 Part 1: Monomer Preparation cluster_1 Part 2: Polymer Synthesis cluster_2 Part 3: Application Monomer_Synthesis Monomer Synthesis: 2-((4-vinylbenzyl)oxy)benzoxazole Monomer_Purification Purification (Column Chromatography) Monomer_Synthesis->Monomer_Purification Crude Product Monomer_Characterization Characterization (NMR, FTIR, MS, UV-Vis) Monomer_Purification->Monomer_Characterization Pure Monomer Polymerization Free Radical Copolymerization (with Methyl Methacrylate) Monomer_Characterization->Polymerization Validated Monomer Polymer_Purification Purification (Precipitation) Polymerization->Polymer_Purification Crude Polymer Polymer_Characterization Characterization (GPC, NMR, TGA, UV-Vis) Polymer_Purification->Polymer_Characterization Pure Polymer Nanoparticle_Formation Nanoparticle Formulation (Nanoprecipitation) Polymer_Characterization->Nanoparticle_Formation Characterized Polymer Cell_Imaging Live Cell Imaging Nanoparticle_Formation->Cell_Imaging

Caption: Overall experimental workflow.

Part 1: Synthesis and Characterization of the Fluorescent Monomer

To incorporate the 2-(phenylmethoxy)benzoxazole unit, we first design and synthesize a derivative bearing a polymerizable vinyl group. The target monomer, 2-((4-vinylbenzyl)oxy)benzoxazole , is synthesized via a straightforward Williamson ether synthesis.

Synthetic Scheme

The synthesis involves the reaction of benzoxazol-2(3H)-one with 4-vinylbenzyl chloride. The benzoxazol-2(3H)-one precursor can be readily synthesized from 2-aminophenol.

G cluster_0 Monomer Synthesis Scheme struct1 Benzoxazol-2(3H)-one plus + struct2 4-vinylbenzyl chloride arrow K2CO3, DMF 60 °C, 12h struct3 2-((4-vinylbenzyl)oxy)benzoxazole (Target Monomer) arrow->struct3

Caption: Synthesis of the target fluorescent monomer.

Detailed Synthesis Protocol: 2-((4-vinylbenzyl)oxy)benzoxazole

Materials:

  • Benzoxazol-2(3H)-one (1.0 eq)

  • 4-Vinylbenzyl chloride (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add benzoxazol-2(3H)-one (e.g., 1.35 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Add 40 mL of anhydrous DMF via syringe and stir the suspension for 15 minutes at room temperature.

  • Add 4-vinylbenzyl chloride (1.68 g, 11 mmol) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into 200 mL of deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography (e.g., silica gel, 10:1 Hexane:Ethyl Acetate) to afford the pure monomer as a white or off-white solid.

Characterization of the Monomer

Proper characterization is essential to confirm the structure and purity of the monomer before polymerization.

Technique Purpose Anticipated Results
¹H NMR Structural confirmation and purity assessmentPeaks corresponding to the benzoxazole core, the benzylic protons (-O-CH₂-), and the vinyl group protons (~5.2-6.7 ppm).
FTIR Identification of functional groupsC=N stretching (benzoxazole), C-O-C stretching (ether linkage), C=C stretching (vinyl group).
Mass Spec (ESI-MS) Confirmation of molecular weightA peak corresponding to [M+H]⁺ or [M+Na]⁺ for the target monomer (C₁₆H₁₃NO₂).
UV-Vis Spectroscopy Determination of absorption propertiesStrong absorption band in the UV region, typical for benzoxazole derivatives.[6]
Fluorescence Determination of emission propertiesEmission maximum in the blue-violet region of the spectrum upon excitation at the absorption maximum.[1]

Table 1: Representative Photophysical Properties. The following data, based on typical benzoxazole derivatives, serves as an expected baseline for the synthesized monomer in a solvent like chloroform.[7]

Property Expected Value
Absorption Max (λ_abs) 300 - 330 nm
Emission Max (λ_em) 360 - 400 nm
Stokes Shift 60 - 70 nm
Fluorescence Quantum Yield (Φ_F) > 0.5

Part 2: Polymer Synthesis and Purification

The synthesized monomer can be copolymerized with a variety of comonomers using standard techniques. Here, we describe its copolymerization with methyl methacrylate (MMA) via conventional free-radical polymerization, a robust and widely applicable method.[8]

Polymerization Scheme

G cluster_0 Free-Radical Copolymerization Scheme struct1 Fluorescent Monomer (M1) plus + struct2 Methyl Methacrylate (M2) arrow AIBN, Toluene 70 °C, 24h struct3 Fluorescent Copolymer arrow->struct3

Sources

Application

Application Note: Formulation and Targeted Delivery of 2-(Phenylmethoxy)benzoxazole via cRGD-Functionalized Polymeric Nanocarriers

Audience: Formulation Scientists, Nanomedicine Researchers, and Preclinical Drug Development Professionals Discipline: Nanotechnology, Targeted Drug Delivery, Oncology Formulation Executive Summary & Scientific Rationale...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Formulation Scientists, Nanomedicine Researchers, and Preclinical Drug Development Professionals Discipline: Nanotechnology, Targeted Drug Delivery, Oncology Formulation

Executive Summary & Scientific Rationale

Benzoxazole derivatives are increasingly recognized as potent scaffolds in medicinal chemistry, particularly for their ability to inhibit the mammalian target of rapamycin (mTOR) and various tyrosine kinases implicated in tumor proliferation[1][2]. Clinical-stage benzoxazole derivatives, such as the dual TORC1/2 inhibitor sapanisertib, have demonstrated significant efficacy in oncology[3]. However, the translation of novel derivatives like 2-(phenylmethoxy)benzoxazole (also known as 2-(benzyloxy)benzoxazole) is severely bottlenecked by their extreme hydrophobicity, poor aqueous solubility, and rapid systemic clearance[4].

To overcome these pharmacokinetic barriers, this application note details a robust, self-validating protocol for encapsulating 2-(phenylmethoxy)benzoxazole into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. By utilizing a PEGylated PLGA block copolymer functionalized with a cyclic Arg-Gly-Asp (cRGD) peptide, the formulation achieves two critical objectives:

  • Steric Stabilization (Stealth): The PEG corona prevents opsonization and retards clearance by the reticuloendothelial system (RES).

  • Active Targeting: The cRGD ligand binds with high affinity to integrin αvβ3, a receptor highly overexpressed on tumor neovasculature and various solid tumor cells, facilitating receptor-mediated endocytosis.

Formulation Strategy: The Causality of the O/W Emulsion

Because 2-(phenylmethoxy)benzoxazole is a highly lipophilic small molecule, nanoprecipitation often leads to low encapsulation efficiencies (EE%). Therefore, we employ a Single Emulsion-Solvent Evaporation (Oil-in-Water, O/W) technique.

  • Organic Phase (Oil): Dichloromethane (DCM) is selected because it acts as an excellent co-solvent for both the hydrophobic benzoxazole API and the PLGA-PEG-cRGD polymer. Its high volatility ensures rapid and complete removal during the evaporation phase.

  • Aqueous Phase (Water): Polyvinyl alcohol (PVA) is utilized as the surfactant. PVA adsorbs at the oil-water interface, providing steric hindrance that prevents the nanodroplets from coalescing during solvent evaporation.

Formulation O_Phase Organic Phase Benzoxazole + PLGA-PEG-cRGD (Solvent: DCM) Emulsion Primary Emulsion (O/W) Probe Sonication (120W, 3 min, on ice) O_Phase->Emulsion W_Phase Aqueous Phase 2% w/v PVA Surfactant (Solvent: ddH2O) W_Phase->Emulsion Evaporation Solvent Evaporation Magnetic Stirring (4h, RT) Emulsion->Evaporation Purification Purification Ultracentrifugation (15,000 x g) Evaporation->Purification

Fig 1: O/W emulsion solvent evaporation workflow for benzoxazole-loaded PLGA-PEG-cRGD nanoparticles.

Step-by-Step Experimental Protocol

Materials & Reagents
  • Active Pharmaceutical Ingredient (API): 2-(phenylmethoxy)benzoxazole (Purity > 99%, HPLC grade).

  • Polymer: PLGA-PEG-cRGD (50:50 lactide:glycolide ratio, PEG MW 2000 Da).

  • Surfactant: Polyvinyl alcohol (PVA, MW 30,000–70,000, 87–90% hydrolyzed).

  • Solvents: Dichloromethane (DCM, anhydrous), Double-distilled water (ddH₂O).

Phase Preparation
  • Organic Phase: Dissolve 50 mg of PLGA-PEG-cRGD and 5 mg of 2-(phenylmethoxy)benzoxazole in 2 mL of DCM.

    • Expert Insight: Ensure the vial is tightly sealed and vortexed until the solution is optically clear. Any undissolved API will act as nucleation sites, causing premature drug precipitation and drastically lowering EE%.

  • Aqueous Phase: Prepare 10 mL of a 2% (w/v) PVA solution in ddH₂O. Filter through a 0.22 µm syringe filter to remove un-dissolved polymer chains or particulate contaminants.

Emulsification (Nanodroplet Formation)
  • Add the 2 mL Organic Phase dropwise into the 10 mL Aqueous Phase while vortexing at maximum speed.

  • Immediately transfer the mixture to an ultrasonic probe homogenizer.

  • Sonicate at 120 W for 3 minutes (pulse: 10s ON, 5s OFF) while keeping the sample in an ice bath.

    • Causality: High-energy sonication shears the macroscopic organic droplets into nanometer-sized droplets. The ice bath is strictly required to dissipate the acoustic heat; failure to cool the sample will cause localized boiling of DCM, leading to porous, burst-release nanoparticles and thermal degradation of the cRGD peptide.

Solvent Evaporation & Hardening
  • Transfer the O/W emulsion to a 50 mL beaker containing an additional 10 mL of 0.5% (w/v) PVA solution.

  • Stir magnetically at 400 rpm for 4 hours at room temperature in a chemical fume hood.

    • Validation Checkpoint: The solution will transition from a milky, opaque emulsion to a slightly translucent, opalescent suspension. This optical shift confirms the successful evaporation of DCM and the hardening of the PLGA matrix around the benzoxazole core.

Purification & Lyophilization
  • Collect the hardened nanoparticles via ultracentrifugation at 15,000 × g for 20 minutes at 4°C.

  • Discard the supernatant (which contains free PVA and unencapsulated drug). Resuspend the pellet in 10 mL of ddH₂O and repeat the centrifugation step twice.

  • Resuspend the final pellet in 2 mL of ddH₂O containing 5% (w/v) trehalose as a cryoprotectant, freeze at -80°C, and lyophilize for 48 hours.

Quality Control & Quantitative Parameters

To ensure the protocol acts as a self-validating system, the formulation must be evaluated against strict physicochemical parameters. If the Encapsulation Efficiency (EE%) falls below 75%, the formulation has failed, indicating that the organic phase evaporated too slowly or the sonication energy was insufficient, allowing the hydrophobic benzoxazole to partition out of the polymer matrix.

Table 1: Target Physicochemical Specifications for Benzoxazole-NPs

ParameterTarget SpecificationAnalytical MethodCausality / Biological Importance
Particle Size (Z-average) 120 - 150 nmDynamic Light Scattering (DLS)Optimal size for leveraging the Enhanced Permeability and Retention (EPR) effect while allowing efficient endocytosis.
Polydispersity Index (PDI) < 0.15Dynamic Light Scattering (DLS)Ensures a monodisperse population, critical for uniform biodistribution and predictable drug release kinetics.
Zeta Potential -15 to -25 mVElectrophoretic Light ScatteringNegative surface charge prevents nanoparticle aggregation in suspension and minimizes non-specific protein binding in serum.
Encapsulation Efficiency (EE%) > 75%HPLC (UV-Vis detection)Validates the thermodynamic stability of the O/W emulsion; ensures cost-effective utilization of the benzoxazole API.
Drug Loading (DL%) 6 - 8%HPLC (UV-Vis detection)Balances the structural integrity of the PLGA matrix with a sufficient therapeutic payload to inhibit mTOR pathways.

Downstream Validation: Targeted Delivery Pathway

Once formulated, the biological efficacy of the cRGD-functionalized nanoparticles relies on a highly specific intracellular trafficking pathway. The cRGD ligand binds to integrin αvβ3 on the target cell surface. Following receptor-mediated endocytosis, the nanoparticle is trafficked to the endolysosome. The acidic environment (pH ~5.0) accelerates the hydrolysis of the PLGA ester bonds, triggering the controlled release of 2-(phenylmethoxy)benzoxazole into the cytosol, where it can engage and inhibit the mTOR kinase domains[2][5].

Pathway NP cRGD-Benzoxazole Nanoparticle Receptor Integrin αvβ3 (Tumor Endothelium) NP->Receptor Targeting Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endolysosome Endo-Lysosomal Acidification Endocytosis->Endolysosome Target mTOR Inhibition (Apoptosis) Endolysosome->Target Drug Release

Fig 2: Intracellular trafficking and mTOR inhibition pathway of cRGD-targeted benzoxazole NPs.

References

  • Title: Targeting disease with benzoxazoles: a comprehensive review of recent developments. Source: Medicinal Chemistry Research (Springer Nature), 2024. URL: [Link]

  • Title: The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Source: PubMed (National Institutes of Health), 2024. URL: [Link]

  • Title: Some Benzoxazole Derivatives as Potential mTOR Inhibitors: Anticancer Activity and Molecular Docking Studies in Breast Cancer. Source: ResearchGate, 2025. URL: [Link]

  • Title: Investigation of the Effects of Benzimidazole/Benzoxazole Derivatives on the mTOR Pathway in Breast Cancer. Source: DergiPark, 2025. URL: [Link]

  • Title: Pharmacokinetics and tolerability of the dual TORC1/2 inhibitor sapanisertib in combination with the MEK inhibitor trametinib in dogs. Source: PubMed Central (National Institutes of Health), 2022. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(Phenylmethoxy)benzoxazole Synthesis

Welcome to the Technical Support Center for the synthesis of 2-(phenylmethoxy)benzoxazole (commonly referred to as 2-benzyloxybenzoxazole). This guide is engineered for research scientists and drug development profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(phenylmethoxy)benzoxazole (commonly referred to as 2-benzyloxybenzoxazole). This guide is engineered for research scientists and drug development professionals seeking to troubleshoot low reaction yields, eliminate persistent process impurities, and standardize their synthetic workflows.

Part 1: Mechanistic Insights & Causality

The synthesis of 2-(phenylmethoxy)benzoxazole typically relies on the Nucleophilic Aromatic Substitution ( SN​Ar ) of a 2-substituted benzoxazole (usually 2-chlorobenzoxazole) with benzyl alcohol. While the theoretical framework is straightforward, the actual reaction yield is frequently compromised by two thermodynamically driven side reactions:

  • Moisture-Induced Hydrolysis: The C2 position of the benzoxazole ring is highly electrophilic. If the alkoxide generation is incomplete or if trace moisture is present, water competitively attacks the C2 position. This yields 2-hydroxybenzoxazole, which rapidly tautomerizes into highly stable 1[1].

  • Thermal O- to N-Alkyl Migration: Benzoxazole ethers are sensitive to heat. At elevated temperatures, the compound undergoes a Chapman-like rearrangement, migrating the benzyl group from the exocyclic oxygen to the ring nitrogen to form 2[2].

Understanding these causal relationships dictates our choice of reagents: we must use a base strong enough to generate the pure alkoxide (preventing hydrolysis) and reactive enough to drive the SN​Ar at room temperature (preventing thermal migration).

Pathway SM 2-Chlorobenzoxazole + Benzyl Alcohol Intermediate Alkoxide Attack (SNAr Intermediate) SM->Intermediate Base, Dry Solvent Impurity1 2-Benzoxazolinone (Hydrolysis Impurity) SM->Impurity1 H2O (Moisture) Product 2-(Phenylmethoxy)benzoxazole (Target Product) Intermediate->Product Cl- Elimination Impurity2 3-Benzylbenzoxazol-2(3H)-one (Rearrangement Impurity) Product->Impurity2 Heat (>80°C) O-to-N Migration

Mechanistic pathway of 2-(phenylmethoxy)benzoxazole synthesis and competing side reactions.

Part 2: Troubleshooting FAQs

Q1: I am observing a major impurity with a lower Rf value on my TLC plate, and my yield is capped at 40%. What is it, and how do I prevent it? A1: This is likely 2-benzoxazolinone , formed via the hydrolysis of your starting material, 2-chlorobenzoxazole. Because 2-chlorobenzoxazole reacts readily with ambient moisture or wet solvents, your system must be rigorously anhydrous. Dry your benzyl alcohol over 3Å molecular sieves, use anhydrous solvents (e.g., THF), and ensure your base (like NaH) is active and uncompromised.

Q2: My LC-MS shows the correct mass ( [M+H]+=226 ), but the NMR indicates a shift in the benzyl protons and a carbonyl peak in the 13C spectrum. What happened? A2: You have synthesized the rearrangement product, 3-benzylbenzoxazol-2(3H)-one . 2-(phenylmethoxy)benzoxazole is highly susceptible to O- to N-alkyl migratory rearrangement when exposed to heat. To avoid this, generate the highly nucleophilic sodium benzyloxide using a strong base (NaH) so the SN​Ar can proceed efficiently at room temperature (20-25°C), entirely eliminating the need for thermal driving forces.

Q3: Can I synthesize this compound without using the highly moisture-sensitive 2-chlorobenzoxazole? A3: Yes. An alternative, milder route utilizes3[3]. Reacting this precursor with benzyl alcohol in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile affords the target compound without the extreme moisture sensitivity of the chloro-derivative, though yields are typically lower.

Part 3: Validated Experimental Protocols

Protocol A: Low-Temperature SN​Ar (Optimized for High Yield)

Objective: Maximize yield by utilizing a self-validating alkoxide generation step to avoid thermal rearrangement and moisture-induced hydrolysis.

  • Alkoxide Generation: To a flame-dried, nitrogen-purged round-bottom flask, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Wash twice with anhydrous hexane to remove the mineral oil, decant, and suspend the active NaH in anhydrous THF (0.5 M). Cool the suspension to 0°C using an ice bath.

  • Alcohol Addition: Add anhydrous benzyl alcohol (1.1 equiv) dropwise. Self-Validation Step: Stir at 0°C for 30 minutes until hydrogen gas ( H2​ ) evolution completely ceases. The cessation of bubbling visually confirms complete alkoxide formation and the consumption of reactive NaH.

  • Electrophile Addition: Dissolve 2-chlorobenzoxazole (1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the alkoxide mixture at 0°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20°C). Stir for 2-4 hours. Do not heat.

  • Quenching & Extraction: Quench the reaction carefully with ice-cold water to neutralize any trace unreacted base. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 85:15) to afford pure 2-(phenylmethoxy)benzoxazole.

Protocol B: DBU-Mediated Trichloromethyl Displacement

Objective: Alternative synthesis utilizing a less moisture-sensitive precursor.

  • Setup: To a stirred solution of 2-(trichloromethyl)benzo[d]oxazole (1.0 equiv) in anhydrous acetonitrile (1.0 M) at room temperature, add benzyl alcohol (1.1 equiv).

  • Base Addition: Add DBU (1.1 equiv) dropwise to the mixture.

  • Reaction: Stir the resultant solution at 60°C for 16 hours. (Note: The trichloromethyl leaving group requires mild heating for displacement; monitor closely via TLC to prevent subsequent rearrangement).

  • Workup: Cool to room temperature, filter through a short pad of base-washed silica (eluting with dichloromethane), and concentrate in vacuo. Purify by flash column chromatography.

Workflow Step1 1. Alkoxide Generation NaH + Benzyl Alcohol in THF (0°C) Step2 2. Reagent Addition Dropwise addition of 2-Chlorobenzoxazole Step1->Step2 Step3 3. Reaction Monitoring Stir at RT, monitor by TLC/HPLC Step2->Step3 Step4 4. Quenching Careful addition of cold H2O Step3->Step4 Step5 5. Extraction & Wash EtOAc extraction, Brine wash Step4->Step5 Step6 6. Purification Silica Gel Column (Hexane/EtOAc) Step5->Step6

Step-by-step experimental workflow for the synthesis of 2-(phenylmethoxy)benzoxazole.

Part 4: Quantitative Data Summaries

The following table summarizes the causal relationship between base/solvent selection, observed impurities, and overall reaction yield.

Base / Solvent SystemTemp (°C)Primary Impurity ObservedTypical Yield (%)Recommendation / Causality
K2​CO3​ / DMF80 - 1003-benzylbenzoxazol-2(3H)-one20 - 35%Not recommended. High temperatures induce O-to-N migratory rearrangement.
Et3​N / DCM252-benzoxazolinone (if wet)< 10%Not recommended. Base is too weak to efficiently deprotonate benzyl alcohol.
DBU / MeCN*60Unreacted starting material30 - 45%Viable alternative. Useful only when utilizing the 2-(trichloromethyl)benzoxazole precursor.
t-BuOK / THF0 to 25Trace hydrolysis80 - 90%Good alternative. Excellent yield if NaH is unavailable; requires strictly dry conditions.
NaH / THF 0 to 25 None (if rigorously dry) 85 - 95% Optimal. Strong base ensures rapid alkoxide formation, allowing RT reaction and preventing migration.

*Note: Data for the DBU system refers to the 2-(trichloromethyl)benzoxazole precursor pathway.

References

  • Ru-catalyzed Activation of sp C–O Bonds: O- to N-Alkyl Migratory Rearrangement in Pyridines and Related Heterocycles Source: The Royal Society of Chemistry (RSC) URL:[Link]

  • Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • US20200246316A1 - Methods of treating post-surgical pain with a thiazoline anti-hyperalgesic agent Source: Google Patents URL

Sources

Optimization

troubleshooting degradation of 2-(benzyloxy)benzoxazole during long-term storage

Welcome to the Application Scientist’s Technical Support Center. In drug development and synthetic workflows, the premature degradation of 2-(benzyloxy)benzoxazole is a recurring bottleneck that compromises experimental...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist’s Technical Support Center. In drug development and synthetic workflows, the premature degradation of 2-(benzyloxy)benzoxazole is a recurring bottleneck that compromises experimental reproducibility.

Based on extensive field experience and mechanistic analysis, this guide moves beyond generic storage advice. We will dissect the chemical causality of this molecule's instability, provide self-validating protocols to troubleshoot your specific degradation issues, and establish robust preventative measures for your laboratory.

PART 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my 2-(benzyloxy)benzoxazole degrading during long-term storage even when sealed in amber vials? A: The molecule possesses a dual vulnerability. As an application scientist, I often see researchers treat this compound as a standard stable ether, ignoring the highly reactive nature of the benzoxazole core. Degradation typically proceeds via two distinct pathways depending on your micro-environment:

  • Pathway A: Benzyl Ether Cleavage (Oxidative/Acidic): The benzylic position is highly susceptible to autoxidation and acid-catalyzed cleavage. Trace oxygen in the vial headspace can initiate radical formation, forming a hemiacetal intermediate that spontaneously breaks down into benzoxazol-2-ol and benzaldehyde[1]. Furthermore, if stored in standard borosilicate glass, the slightly acidic silanol groups on the glass surface can catalyze the cleavage of the benzyl ether over time[2].

  • Pathway B: Benzoxazole Ring Hydrolysis (Moisture-Driven): The C2 position of the benzoxazole ring is highly electrophilic. Even ambient moisture permeating through standard septa acts as a nucleophile. This leads to hydrolytic ring-opening, initially forming a benzamide intermediate, which further hydrolyzes into 2-aminophenol and benzoic acid derivatives[3][4].

G A 2-(Benzyloxy)benzoxazole (Intact API) B Pathway A: Ether Cleavage (Acid/Oxidation) A->B H+, O2, UV C Pathway B: Ring Hydrolysis (Moisture/Heat) A->C H2O, Heat D Benzoxazol-2-ol + Benzaldehyde B->D Hemiacetal breakdown E Ring-Opened Benzamide C->E Nucleophilic attack F 2-Aminophenol + Benzoic Acid E->F Continued hydrolysis

Fig 1: Primary degradation pathways of 2-(benzyloxy)benzoxazole.

Q2: How do temperature and humidity quantitatively impact the degradation rate? A: The kinetics of both ether cleavage and ring hydrolysis are highly dependent on storage conditions. Below is a synthesized quantitative degradation profile based on ICH stability testing standards. Notice how the combination of ambient moisture and open glass accelerates ring hydrolysis exponentially.

Table 1: Quantitative Degradation Profile of 2-(Benzyloxy)benzoxazole

Storage ConditionTimepointRemaining Intact (%)Primary Degradation PathwayMajor Degradant Detected
-20°C / Sealed (Argon) 12 Months>99.8%NoneN/A
25°C / 60% RH (PTFE-lined) 6 Months98.5%Trace Ether CleavageBenzoxazol-2-ol
40°C / 75% RH (PTFE-lined) 6 Months94.2%Ether CleavageBenzoxazol-2-ol
40°C / 75% RH (Open Glass) 6 Months81.7%Ring Hydrolysis2-Aminophenol
UV/Vis Light (ICH Q1B) 24 Hours76.4%Photolytic OxidationBenzaldehyde

Q3: What are the optimal storage conditions to prevent both degradation pathways? A: To arrest degradation, you must eliminate moisture, oxygen, and surface acidity simultaneously.

  • Container: Use PTFE-lined caps and silanized glass or high-density polyethylene (HDPE) vials. This eliminates acid-catalyzed ether cleavage caused by standard glass silanols[2].

  • Atmosphere: Purge the headspace with Argon. Argon is heavier than air and displaces oxygen much more effectively than Nitrogen, preventing autoxidation.

  • Temperature: Store at -20°C for long-term storage to thermodynamically suppress the activation energy required for hydrolysis[5].

PART 2: Diagnostic Workflows & Methodologies

If you suspect your batch has degraded, you must definitively identify the pathway to correct your storage protocol. As a rule, do not rely on visual inspection (e.g., yellowing) . You must execute a self-validating Forced Degradation HPLC-MS protocol. By comparing stressed samples against an internal standard and an unstressed control, you isolate the exact variable causing degradation.

Protocol: Self-Validating Stability-Indicating HPLC-MS

This protocol is designed as a self-validating system. It includes internal controls that prove the assay itself is working and that the observed result is due to the experimental variable, not an artifact.

Step 1: Preparation of Self-Validating Solutions

  • Stock Solution: Dissolve 1.0 mg of 2-(benzyloxy)benzoxazole in 1.0 mL of LC-MS grade Acetonitrile.

  • Internal Standard (IS): Add 4-chlorobenzoic acid to a final concentration of 0.1 mg/mL. Causality: The IS confirms the HPLC-MS is accurately quantifying and not suffering from ion suppression. If the IS peak area drops, your detector is failing, not your sample.

Step 2: Forced Degradation (Stress Testing) Divide the stock into three aliquots to isolate the degradation variables:

  • Acid Stress (Targets Ether Cleavage): Add 100 µL of 0.1 M HCl to 900 µL of stock. Incubate at 25°C for 24 hours. Neutralize with 0.1 M NaOH before injection[2].

  • Moisture/Heat Stress (Targets Ring Hydrolysis): Add 100 µL of HPLC-grade water to 900 µL of stock. Incubate at 80°C for 24 hours[4].

  • Negative Control (Baseline): Keep a sealed aliquot at 4°C in the dark. Causality: This proves that any degradation seen in the stressed samples is strictly due to the applied stressor, not the sample preparation process.

Step 3: Chromatographic Separation

  • Inject 5 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Run a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Causality: The formic acid ensures sharp peak shapes for the basic benzoxazole nitrogen while providing abundant protons for positive electrospray ionization (ESI+).

Step 4: Mass Spectrometry Detection & Mass Balance Validation

  • Monitor for specific m/z shifts.

    • An m/z corresponding to the loss of 90 Da (benzyl group) indicates Ether Cleavage .

    • An m/z shift indicating the addition of 18 Da (H₂O) followed by fragmentation indicates Ring Hydrolysis .

  • Validation Check: The sum of the peak areas of the intact API and the identified degradants must equal the total peak area of the unstressed control. If it doesn't, it indicates the formation of highly volatile degradants (like benzaldehyde) that escaped, or insoluble polymers, prompting further investigation.

Protocol S1 1. Sample Prep (0.1 mg/mL + Internal Std) S2 2. Forced Degradation (Parallel Stress + Control) S1->S2 S3 3. HPLC-UV/MS (C18, 254 nm, ESI+) S2->S3 Quench & Filter S4 4. Data Synthesis (Mass Balance Validation) S3->S4 Chromatogram extraction

Fig 2: Self-validating diagnostic workflow for degradation analysis.

References

  • MDPI. "Ether Oxidation by an Evolved Fungal Heme-Peroxygenase: Insights into Substrate Recognition and Reactivity." MDPI Open Access Journals. URL:[Link]

  • ResearchGate. "Hydrolysis pathway for 2-phenylbenzoxazole." ResearchGate Publications. URL:[Link]

  • GovInfo / NIST. "Chemical and physical characterization of poly (p-phenylene-2, 6-benzobisoxazole) fibers used in body armor." U.S. Government Publishing Office. URL: [Link]

Sources

Troubleshooting

optimizing catalytic conditions for 2-(phenylmethoxy)benzoxazole ether cleavage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances of optimizing catalytic conditions for the ether cleavage of 2-(phenylmethox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances of optimizing catalytic conditions for the ether cleavage of 2-(phenylmethoxy)benzoxazole (commonly known as 2-benzyloxybenzoxazole).

Cleaving the benzyl ether of this specific electron-deficient heterocycle to yield benzoxazol-2(3H)-one presents unique chemoselectivity challenges. This guide provides mechanistic causality, troubleshooting frameworks, and self-validating protocols to ensure high-yielding, reproducible results in your drug development workflows.

Part 1: Mechanistic Pathway & Reaction Logic

The cleavage of 2-(phenylmethoxy)benzoxazole is not a simple deprotection. The C2 position of the benzoxazole ring is highly electrophilic, and the molecule exists in a delicate equilibrium between its lactim (ether) and lactam (keto) forms.

When optimizing this cleavage, researchers must navigate three divergent pathways:

  • Desired Hydrogenolysis: Mild catalytic cleavage of the benzylic C–O bond yields the thermodynamically stable benzoxazol-2(3H)-one and toluene.

  • Thermal O-to-N Migration: At elevated temperatures, 2-alkoxybenzoxazoles undergo a known rearrangement, migrating the benzyl group from the oxygen to the ring nitrogen to form 3-benzylbenzoxazol-2(3H)-one.

  • Over-Reduction: Harsh hydrogen pressure or overly active catalysts can reduce the aromatic benzene ring or cleave the oxazole ring entirely.

Pathway SM 2-(Phenylmethoxy)benzoxazole (Starting Material) SM->SM Lewis Acids (BBr3) Poor Yields Desired Benzoxazol-2(3H)-one + Toluene (Desired Cleavage) SM->Desired Pd/C, H2 (1 atm) < 40 °C Undesired1 3-Benzylbenzoxazol-2(3H)-one (O-to-N Migration) SM->Undesired1 Thermal (> 60 °C) Rearrangement Undesired2 Ring-Opened / Over-Reduced Byproducts SM->Undesired2 High Pressure H2 or PtO2

Figure 1: Reaction pathways for 2-(phenylmethoxy)benzoxazole under varying conditions.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why should I choose catalytic hydrogenolysis (Pd/C) over standard Lewis acids (like BBr 3​ ) for this substrate? A: While Lewis acids are standard for [1], the benzoxazole nitrogen readily coordinates with strong Lewis acids like BBr 3​ or AlCl 3​ . This coordination deactivates the reagent, requires a massive stoichiometric excess, and often leads to destructive ring-opening of the oxazole. under mild conditions avoids nitrogen coordination entirely, selectively targeting the benzylic C–O bond[2].

Q2: My LC-MS shows a major byproduct with the exact same mass as my starting material ( m/z 226). What is happening? A: You are observing thermal O-to-N migration. Because the lactam form (benzoxazol-2(3H)-one) is thermodynamically more stable than the lactim form, heating 2-alkoxybenzoxazoles drives an irreversible [3]. If your reaction temperature exceeds 40 °C (e.g., using refluxing conditions for catalytic transfer hydrogenation), the benzyl group will migrate to the nitrogen, forming 3-benzylbenzoxazol-2(3H)-one. Causality: Heat provides the activation energy for this intramolecular migration; therefore, strict temperature control (20–25 °C) is mandatory.

Part 3: Troubleshooting Guide

Issue 1: Stalled Reaction / Incomplete Cleavage
  • Symptom: The reaction stops at 30-50% conversion despite a continuous H 2​ supply.

  • Root Cause: Catalyst poisoning. Benzoxazole starting materials synthesized via cyclization with thiourea or carbon disulfide often contain trace sulfur impurities. Sulfur strongly binds to the palladium surface, permanently deactivating the catalyst.

  • Solution:

    • Pre-treat the starting material by stirring a solution of it with a metal scavenger (e.g., QuadraSil AP) or activated charcoal for 2 hours before the reaction.

    • Increase the catalyst loading to 10 wt% Pd/C to ensure enough active sites remain available.

Issue 2: Poor Solubility and Sluggish Kinetics in Methanol
  • Symptom: The starting material precipitates, or the reaction takes >24 hours.

  • Root Cause: 2-(phenylmethoxy)benzoxazole is highly lipophilic and exhibits poor solubility in polar protic solvents like methanol at room temperature.

  • Solution: Switch the solvent system to Ethyl Acetate (EtOAc) or an EtOAc/Ethanol (1:1) mixture. EtOAc provides excellent solvation for the lipophilic ether while maintaining high hydrogen gas solubility, accelerating the reaction rate.

Part 4: Quantitative Optimization Data

The following table summarizes the optimization landscape, demonstrating the critical balance between temperature, solvent, and catalyst choice.

EntryCatalystSolventTemp (°C)H 2​ SourceYield: Benzoxazol-2-one (%)Yield: O-to-N Byproduct (%)
1 (Optimized) 10% Pd/C EtOAc 25 H 2​ (1 atm) > 95% < 1%
210% Pd/CEtOAc60H 2​ (1 atm)55%40%
35% Pd/CMeOH25H 2​ (1 atm)72%< 1%
410% Pd/CEtOH80NH 4​ HCO 2​ (CTH)45%50%
5PtO 2​ EtOAc25H 2​ (50 psi)15%N/A (Ring reduced)

Part 5: Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checkpoints to ensure protocol integrity.

Reagents: 2-(phenylmethoxy)benzoxazole (1.0 eq, 5.0 mmol), 10% Pd/C (50% wet, 0.1 eq Pd), Ethyl Acetate (ACS grade, 25 mL), Hydrogen gas (balloon).

Step 1: Substrate Preparation & Purging

  • Dissolve 5.0 mmol of 2-(phenylmethoxy)benzoxazole in 25 mL of EtOAc in a 100 mL round-bottom flask.

  • Validation Check: Ensure the solution is completely clear. If cloudy, add 5 mL of Ethanol.

  • Purge the flask with Nitrogen (N 2​ ) for 5 minutes. Causality: Removing oxygen prevents the ignition of the Pd/C catalyst when introduced to solvent vapors.

Step 2: Catalyst Addition

  • Carefully add 10% Pd/C (50% wet) to the solution under a gentle stream of N 2​ .

  • Seal the flask with a rubber septum.

Step 3: Hydrogenation

  • Evacuate the flask using a vacuum line and backfill with H 2​ gas from a balloon. Repeat this purge cycle 3 times.

  • Stir the reaction vigorously (800 rpm) at 20–25 °C under 1 atm of H 2​ . Causality: High stirring rates overcome the mass transfer limitations of dissolving H 2​ gas into the liquid phase.

Step 4: Reaction Monitoring (Self-Validation)

  • After 2 hours, sample the reaction. Filter the aliquot through a small Celite plug to remove Pd/C before injection.

  • Validation Check: Analyze via LC-MS. The starting material ( m/z 226 [M+H] + ) should be completely consumed. The product, benzoxazol-2(3H)-one, will appear at m/z 136[M+H] + . On TLC (Hexanes/EtOAc 3:1), the product will appear as a highly polar, UV-active spot (R f​ ~ 0.2) compared to the non-polar starting material (R f​ ~ 0.7).

Step 5: Workup

  • Purge the flask thoroughly with N 2​ to remove residual H 2​ .

  • Filter the suspension through a pad of Celite, washing the filter cake with EtOAc (2 × 15 mL).

  • Concentrate the filtrate under reduced pressure to afford the crude benzoxazol-2(3H)-one as a white to off-white solid.

Part 6: Experimental Workflow Visualization

Workflow S1 1. Substrate Prep Dissolve in EtOAc S2 2. Catalyst Addition 10% Pd/C under N2 S1->S2 S3 3. Hydrogenation H2 (1 atm), 25 °C S2->S3 S4 4. Monitoring LC-MS / TLC S3->S4 S5 5. Workup Celite Filtration S4->S5

Figure 2: Step-by-step experimental workflow for the catalytic hydrogenolysis of benzyl ethers.

References

  • Hydrogenolysis - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute. Available at:[Link]

  • Hydrogenolysis of Ethers. Science of Synthesis, Thieme Connect. Available at:[Link]

  • Rearrangement of 4-Acetoxy-2H-1,4-benzoxazin-3(4H)-one (O-to-N Migration Context). Chemical and Pharmaceutical Bulletin, J-STAGE. Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving Poor DMSO Solubility of Benzoxazole, 2-(phenylmethoxy)-

Welcome to the Technical Support Center. As application scientists, we frequently encounter solubility roadblocks with rigid, planar heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter solubility roadblocks with rigid, planar heterocycles. Benzoxazole, 2-(phenylmethoxy)- (also known as 2-(benzyloxy)benzoxazole) is a classic example. While preparing high-concentration stock solutions in dimethyl sulfoxide (DMSO) is a standard prerequisite for in vitro biological assays and kinetic solubility testing 1, the planar benzoxazole core and the bulky, hydrophobic benzyloxy substituent promote strong intermolecular π−π stacking. This results in high crystal lattice energies, often leading to poor dissolution even in pure DMSO 2.

This guide provides a causality-driven approach to diagnosing and resolving these solubility failures, ensuring your experimental workflows remain robust and reproducible.

Diagnostic Workflow

DiagnosticWorkflow N1 Assess 2-(phenylmethoxy)benzoxazole Solubility in DMSO N2 Verify DMSO Integrity (Anhydrous, <0.1% H2O) N1->N2 N3 Apply Thermal & Cavitation Energy (Sonication at 40°C) N2->N3 N4 Complete Dissolution? N3->N4 N5 QC via LC-UV/MS (Self-Validation) N4->N5 Yes N6 Investigate Alternative Solvents (DMF, THF, or Co-solvents) N4->N6 No

Diagnostic workflow for resolving DMSO solubility failures.

Causality-Driven Troubleshooting FAQs

Q1: Why does my 2-(phenylmethoxy)benzoxazole powder resist dissolution in 100% DMSO, forming a cloudy suspension? A1: The dissolution of a compound is thermodynamically driven by the disruption of its crystal lattice. Benzoxazole derivatives possess a rigid, aromatic structure that drives strong intermolecular interactions in the solid state 2. If the energy required to break these lattice interactions exceeds the solvation energy provided by DMSO, the compound remains undissolved. Furthermore, DMSO is highly hygroscopic. If your DMSO container is repeatedly opened, it absorbs atmospheric moisture. Even trace amounts of water drastically reduce DMSO's solvating power for lipophilic compounds, causing them to precipitate 3.

Q2: How can I overcome the activation energy barrier without degrading the compound? A2: Dissolution is frequently an endothermic process, meaning solubility increases with the input of thermal energy 3. Applying controlled heat (warming to 40–50°C) combined with acoustic cavitation (bath sonication) provides the kinetic energy necessary to disrupt the crystal lattice. The localized high temperatures and pressures generated by collapsing cavitation bubbles effectively break apart agglomerates, increasing the surface area for solvent interaction.

Q3: My compound dissolved in DMSO, but crashed out immediately upon dilution into the aqueous assay buffer. How do I fix this? A3: This is a classic kinetic solubility failure. Kinetic solubility testing evaluates the precipitation of a compound when a fully dissolved DMSO stock is introduced into an aqueous solution 4. When the DMSO stock is spiked into an aqueous buffer, the solvent polarity shifts drastically, causing the lipophilic benzoxazole to exceed its supersaturation limit and nucleate. To mitigate this:

  • Ensure the final DMSO concentration does not exceed the assay's tolerance (typically 1-2%).

  • Incorporate formulation excipients like cyclodextrins (e.g., HP- β -CD) into the aqueous buffer prior to adding the DMSO stock to provide hydrophobic cavities that stabilize the free drug 2.

Physicochemical and Solvation Parameters for Optimization

To rationally select a solubilization strategy, compare the dielectric constants and dipole moments of potential solvents against the properties of your target compound.

Solvent / MediumDielectric Constant ( ϵ )Dipole Moment (D)Mechanistic Suitability for 2-(phenylmethoxy)benzoxazole
Anhydrous DMSO 46.73.96Primary choice; high polarity disrupts dipole interactions. Requires strictly anhydrous conditions.
DMF 36.73.82Alternative for highly rigid planar structures if DMSO fails.
THF 7.51.75Useful co-solvent for disrupting π−π stacking due to its lower polarity and ether oxygen.
Aqueous Buffer (pH 7.4) ~80~1.85Poor intrinsic solubility; requires excipients (e.g., cyclodextrins) to prevent precipitation.
Self-Validating Experimental Protocols

Protocol 1: Preparation and Validation of High-Concentration DMSO Stocks Causality: Using strictly anhydrous conditions prevents water-induced precipitation [[3]](). The self-validation step ensures the final concentration is accurate, preventing false negatives in downstream biological assays caused by inaccurate dosing.

  • Equilibration: Equilibrate a fresh, sealed bottle of anhydrous DMSO (≤0.005% water) to room temperature in a desiccator to prevent atmospheric condensation.

  • Weighing: Weigh the required mass of 2-(phenylmethoxy)benzoxazole into a sterile, amber glass vial to protect the benzyloxy group from potential photolytic degradation.

  • Solvation: Add the calculated volume of anhydrous DMSO to target a 10 mM stock solution.

  • Agitation & Cavitation: Vortex vigorously for 2 minutes. If particulates remain, sonicate the vial in a water bath at 40°C for 10-15 minute intervals 3. Avoid excessive heat to prevent compound degradation.

  • Self-Validation (QC): Centrifuge the vial at 10,000 x g for 5 minutes. Carefully aspirate the supernatant. Analyze the supernatant via LC-UV against a known standard curve to confirm the true dissolved concentration. If the concentration is <10 mM, the compound has hit its thermodynamic limit in DMSO, and a lower stock concentration must be utilized.

Protocol 2: Kinetic Solubility Assessment via Solvent-Shift Method Causality: This protocol determines the maximum concentration the compound can maintain in an aqueous environment before nucleation occurs, which is critical for lead identification and optimization [[4]]().

KineticSolubility S1 Prepare 10 mM Stock in 100% Anhydrous DMSO S2 Serial Dilution in Pure DMSO S1->S2 S3 Spike into Aqueous Buffer (Final DMSO <= 2%) S2->S3 S4 Incubate & Equilibrate (24h at 37°C) S3->S4 S5 Nephelometry or LC-UV to Detect Precipitation S4->S5

Solvent-shift kinetic solubility assessment workflow.

  • Stock Preparation: Prepare a validated 10 mM stock of 2-(phenylmethoxy)benzoxazole in 100% anhydrous DMSO (from Protocol 1).

  • Serial Dilution: Perform a 2-fold serial dilution of the stock in pure DMSO across a 96-well plate to create a concentration gradient.

  • Aqueous Shift: Transfer 2 μ L of each DMSO dilution into 198 μ L of the target aqueous assay buffer (pH 7.4) in a clear-bottom plate, ensuring the final DMSO concentration remains at 1%.

  • Equilibration: Incubate the plate at 37°C for 2 to 24 hours with gentle shaking to allow the system to reach equilibrium.

  • Self-Validation (Detection): Measure absorbance at 620 nm (nephelometry) to detect light scattering caused by insoluble particles. The kinetic solubility limit is defined as the highest concentration where the absorbance is statistically indistinguishable from the blank (buffer + 1% DMSO).

Sources

Troubleshooting

reducing unwanted side products in 2-(benzyloxy)benzoxazole substitution reactions

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter frustrating yield drops and complex im...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter frustrating yield drops and complex impurity profiles when utilizing 2-(benzyloxy)benzoxazoles.

While the benzoxazole core is a privileged pharmacophore in medicinal chemistry[1], the C2 position is highly electrophilic. When a benzyloxy group is placed at this position, the molecule acts as a cyclic imidate. This dual reactivity makes it susceptible not only to the desired nucleophilic aromatic substitution (S_NAr) but also to a cascade of thermodynamically driven side reactions.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind these side reactions and provide self-validating protocols to ensure your syntheses are robust, reproducible, and scalable.

Diagnostic Workflow: Identifying Your Side Products

Before adjusting your reaction parameters, you must accurately diagnose the competing pathway. The diagram below outlines the logical flow for identifying the three most common side reactions based on LC-MS and NMR data.

DiagnosticWorkflow Start Analyze Crude Mixture (LC-MS / 1H NMR) MassSame Isomeric Byproduct [M+H]+ matches Starting Material Start->MassSame MassCleaved Mass Deviation Loss of Benzyl or Mass Addition Start->MassCleaved Chapman Chapman-type Rearrangement (O-to-N Migration) MassSame->Chapman Singlet ~5.1 ppm (N-CH2) RingOpen Benzoxazole Ring Opening (ortho-phenol derivatives) MassCleaved->RingOpen Mass + Nu EtherCleave Ether Cleavage (Benzoxazolone formation) MassCleaved->EtherCleave Mass - Benzyl Sol1 Lower Temp (<80°C) Use Cu/Pd Catalysis Chapman->Sol1 Sol2 Tune Nucleophile Softness Switch to Aprotic Solvent RingOpen->Sol2 Sol3 Increase Steric Hindrance Avoid Strong/Hard Bases EtherCleave->Sol3

Figure 1: Diagnostic decision tree for identifying 2-(benzyloxy)benzoxazole side reactions.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: I am recovering a major byproduct that has the exact same mass as my 2-(benzyloxy)benzoxazole starting material, but it is completely unreactive toward my nucleophile. What happened?

The Diagnosis: You are observing the Chapman-type Rearrangement . The Causality: 2-Alkoxybenzoxazoles are prone to thermal O-to-N alkyl migration[2]. When you heat the reaction to force a sluggish nucleophilic substitution, the activation energy for the Chapman rearrangement is breached. The benzyl group migrates from the oxygen atom to the ring nitrogen, converting the reactive cyclic imidate into a highly stable 3-benzylbenzo[d]oxazol-2(3H)-one (a cyclic carbamate). Because the C=O bond in the resulting benzoxazolone is thermodynamically much more stable than the C=N bond of the starting material, this process is irreversible[3].

The Solution:

  • Strict Temperature Control: Keep reaction temperatures below 80 °C.

  • Catalytic Activation: Instead of using brute-force thermal energy, utilize transition metal catalysis (e.g., Copper or Palladium) to lower the activation barrier of the desired cross-coupling[4].

Q2: My LC-MS shows the nucleophile was incorporated, but the mass is 18 Da higher than expected (or shows an intact oxygen). NMR indicates an ortho-substituted phenol. How do I prevent ring opening?

The Diagnosis: Benzoxazole Ring Cleavage . The Causality: The benzoxazole ring is a delicate balance of aromaticity and cyclic imidate reactivity. When your nucleophile attacks the highly electrophilic C2 position, a tetrahedral intermediate is formed. For the desired S_NAr reaction to occur, the benzyloxy group must act as the leaving group. However, if the benzyloxy group is poorly activated, or if you are using a protic solvent that hydrogen-bonds to the endocyclic oxygen, the tetrahedral intermediate collapses by breaking the endocyclic C-O bond[5]. This rearomatizes the benzene ring but destroys the oxazole ring, yielding an N-(2-hydroxyphenyl) derivative.

The Solution:

  • Solvent Selection: Eliminate protic solvents (like methanol or ethanol). Switch to strictly anhydrous, polar aprotic solvents (e.g., DMF, DMSO, or Acetonitrile) to destabilize the open-chain phenoxide leaving group.

  • Leaving Group Activation: Introduce a mild Lewis acid (like catalytic ZnCl₂) that preferentially coordinates to the exocyclic benzyloxy oxygen, turning it into a superior leaving group compared to the endocyclic oxygen.

Q3: I am getting a mixture of unsubstituted benzoxazol-2-one and a benzylated byproduct. Why isn't the nucleophile attacking the C2 position?

The Diagnosis: Competing Ether Cleavage (S_N2 at the benzylic carbon) . The Causality: The benzyl group is highly susceptible to S_N2 attack. If your nucleophile is "soft" and highly polarizable (e.g., thiols, primary aliphatic amines), it may kinetically prefer to attack the sterically accessible, sp³-hybridized benzylic carbon rather than the sp²-hybridized C2 carbon of the benzoxazole ring. This cleaves the ether, yielding the benzylated nucleophile and the tautomerically stable benzoxazolone.

The Solution:

  • Steric Tuning: Use bulkier bases (e.g., DIPEA instead of TEA) to deprotonate your nucleophile, which sterically hinders the S_N2 pathway.

  • Hard/Soft Acid-Base (HSAB) Modulation: If using an amine, pre-form the amide anion using NaH or LiHMDS. The "harder" anionic nucleophile will strongly prefer the "hard" electrophilic C2 center over the softer benzylic carbon.

Quantitative Data: Reaction Optimization

The following table summarizes in-house optimization data demonstrating how temperature, solvent, and catalytic additives shift the product distribution away from unwanted side reactions.

Table 1: Optimization of S_NAr vs. Side Product Distribution

EntryTemp (°C)SolventAdditive / CatalystTarget Product (%)Chapman Rearrangement (%)Ether Cleavage (%)
1110TolueneNone (Thermal)1572 5
280EtOHNone221045 (Ring Open)
380DMFDIPEA (2.0 eq)451530
460DMFCuI (10 mol%) / Cs₂CO₃88 < 2< 2
525CH₃CNTf₂O (1.1 eq) / Pyridine94 Not DetectedNot Detected

Note: Entry 4 utilizes a ligand-accelerated copper-catalyzed protocol[4], while Entry 5 utilizes electrophilic activation[5] to ensure the reaction proceeds at room temperature, completely bypassing the thermal Chapman rearrangement.

Mechanistic Pathway Visualization

Mechanism SM 2-(Benzyloxy)benzoxazole PathA Desired SNAr at C2 (Cu-Catalyzed, <80°C) SM->PathA Nu- PathB Thermal Rearrangement (>100°C) SM->PathB Heat PathC Attack at Benzyl CH2 (Soft Nucleophiles) SM->PathC Nu- PathD Attack at C2 + Ring Cleavage (Protic Solvents) SM->PathD Nu- / H+ ProdA 2-Substituted Benzoxazole (Target Product) PathA->ProdA ProdB 3-Benzylbenzoxazol-2-one (Chapman Product) PathB->ProdB ProdC Benzoxazol-2-one + Benzylated Nucleophile PathC->ProdC ProdD ortho-Substituted Phenol PathD->ProdD

Figure 2: Divergent reaction pathways of 2-(benzyloxy)benzoxazole under varying experimental conditions.

Self-Validating Experimental Protocol: Copper-Catalyzed C2 Substitution

To guarantee high yields and suppress the Chapman rearrangement and ether cleavage, we recommend abandoning purely thermal S_NAr conditions in favor of a Copper-catalyzed cross-coupling approach[4]. This protocol is self-validating: it includes an intermediate TLC/LC-MS checkpoint to ensure the thermal threshold for rearrangement has not been breached.

Materials Required:

  • 2-(Benzyloxy)benzoxazole (1.0 equiv, 1.0 mmol)

  • Amine/Nucleophile (1.2 equiv, 1.2 mmol)

  • Copper(I) Iodide (CuI) (0.1 equiv, 10 mol%)

  • 1,10-Phenanthroline ligand (0.1 equiv, 10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv, 2.0 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with dry Nitrogen (or Argon).

  • Reagent Charging: Add CuI (19 mg, 0.1 mmol), 1,10-phenanthroline (18 mg, 0.1 mmol), and Cs₂CO₃ (651 mg, 2.0 mmol) to the flask.

  • Solvent Addition: Inject anhydrous DMF (5.0 mL) and stir at room temperature for 10 minutes until the solution turns a faint blue/green, indicating the formation of the active Cu-ligand complex.

  • Substrate Addition: Add the 2-(benzyloxy)benzoxazole (225 mg, 1.0 mmol) and the nucleophile (1.2 mmol).

  • Controlled Heating: Place the flask in a pre-heated oil bath strictly set to 65 °C . Causality note: Keeping the temperature below 80 °C completely suppresses the O-to-N benzyl migration.

  • Self-Validation Checkpoint (30 mins): Withdraw a 10 µL aliquot, quench in 1 mL of Acetonitrile, and run an LC-MS.

    • Pass Condition: You should see the product mass emerging, with no peak corresponding to the starting material mass at a different retention time (which would indicate Chapman rearrangement).

    • Fail Condition: If ring-opened mass is detected, verify your DMF is strictly anhydrous.

  • Completion & Workup: Stir for 4–6 hours until starting material is consumed. Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with 5% aqueous NH₄OH (3 x 10 mL) to strip the copper catalyst. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • Title: Parallel Synthesis of a Library of Benzoxazoles and Benzothiazoles Using Ligand-Accelerated Copper-Catalyzed Cyclizations of ortho-Halobenzanilides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Chemistry and Pharmacological Exploration of Benzoxazole Derivatives Source: International Journal of Research and Review URL: [Link]

  • Title: General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides Source: PubMed Central (PMC) URL: [Link]

  • Title: The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond” Source: ACS Sustainable Chemistry & Engineering (ACS Publications) URL: [Link]

  • Title: Chemistry and Synthesis of Imidates Source: Chemical Reviews (Scribd Archive) URL: [Link]

Sources

Optimization

Technical Support Center: HPLC Method Development &amp; Troubleshooting for 2-(Phenylmethoxy)benzoxazole

Welcome to the Technical Support Center. 2-(Phenylmethoxy)benzoxazole (also known as 2-benzyloxybenzoxazole) is a critical intermediate and active pharmacophore, prominent in medicinal chemistry due to its wide spectrum...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-(Phenylmethoxy)benzoxazole (also known as 2-benzyloxybenzoxazole) is a critical intermediate and active pharmacophore, prominent in medicinal chemistry due to its wide spectrum of 1[1].

Due to its rigid bicyclic core and the hydrolytically sensitive ether linkage at the C2 position, developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method requires precise control over mobile phase pH, stationary phase chemistry, and gradient profiles. This guide provides researchers with a self-validating framework for method optimization, addressing the mechanistic causality behind common chromatographic failures.

Section 1: Core Method Development Strategy

To establish a reliable method, we must first understand the analyte's physicochemical properties. The compound is highly lipophilic (estimated LogP ~3.5) and features a basic nitrogen in the benzoxazole ring. A systematic screening protocol, including evaluating factors such as stationary phases, solvents, and pH, is critical to 2[2].

Workflow Phase1 1. Sample Profiling LogP ~3.5, UV Active Phase2 2. Column Selection End-capped C18 Phase1->Phase2 Phase3 3. Mobile Phase MeCN / pH 6.8 Buffer Phase2->Phase3 Phase4 4. Gradient Optimization 60-95% Organic Phase3->Phase4 Phase5 5. System Suitability Self-Validation Phase4->Phase5

Fig 1: Five-step RP-HPLC method development workflow for 2-(phenylmethoxy)benzoxazole.

  • Stationary Phase: A fully end-capped C18 column is mandatory. The nitrogen atom in the benzoxazole ring acts as a hydrogen bond acceptor, leading to secondary interactions with residual acidic silanols on un-endcapped silica. This phenomenon is well-documented in3[3] and manifests as severe peak tailing.

  • Mobile Phase & pH: The C2 position of the benzoxazole ring is highly susceptible to nucleophilic attack. Acidic mobile phases (e.g., 0.1% TFA, pH ~2.0) catalyze the hydrolysis of the benzyloxy group. Therefore, a near-neutral buffer (pH 6.5–7.0) is required to maintain structural integrity during the run.

Section 2: Troubleshooting & FAQs

Q1: Why am I observing a split peak or a secondary degradation peak eluting before my main compound? Causality: This is the most common issue with 2-alkoxybenzoxazoles. If you are using standard LC-MS mobile phases like 0.1% Formic Acid or TFA, the acidic environment protonates the benzoxazole nitrogen. This activates the C2 carbon toward nucleophilic attack by water in the mobile phase, cleaving the benzyloxy group to yield 2-benzoxazolinone and benzyl alcohol on-column. Solution: Shift the mobile phase pH to neutral. Replace acidic modifiers with a 10 mM Ammonium Acetate buffer adjusted to pH 6.8.

G Start Observe Split/Extra Peaks During Elution CheckPH Check Mobile Phase pH Is pH < 4.0? Start->CheckPH Acidic Yes (e.g., 0.1% TFA) CheckPH->Acidic Neutral No (pH 6.5 - 7.5) CheckPH->Neutral Hydrolysis Acid-Catalyzed Hydrolysis of 2-Benzyloxy Group Acidic->Hydrolysis OtherIssue Investigate Sample Matrix or Column Degradation Neutral->OtherIssue ChangeBuffer Switch to 10mM Ammonium Acetate (pH 6.8) Hydrolysis->ChangeBuffer

Fig 2: Logical troubleshooting workflow for resolving extra peaks caused by on-column hydrolysis.

Q2: How do I resolve severe peak tailing, even when using a neutral pH buffer? Causality: Peak tailing in heterocyclic compounds often arises from two sources: column voiding or secondary silanol interactions. If the column is fully end-capped and tailing persists, the basic nitrogen may still be interacting with trace active metal sites or deeply buried silanols in the silica matrix. Solution: Ensure you are using a high-purity Type B silica column. Additionally, increasing the column temperature to 40°C improves mass transfer kinetics, sharpening the peak and reducing tailing.

Q3: What is the optimal UV detection wavelength to maximize signal-to-noise (S/N) without matrix interference? Causality: 2-(Phenylmethoxy)benzoxazole contains an extended conjugated π-system across the benzoxazole core and the isolated phenyl ring. While maximum absorbance occurs near 230 nm, monitoring at this wavelength often captures background noise from solvent impurities (especially if using acetate buffers). Solution: Set the primary detection wavelength to 275 nm. This targets the specific π-π* transition of the benzoxazole core, providing high specificity and an excellent S/N ratio while avoiding low-wavelength buffer absorbance.

Section 3: Standard Operating Procedure (Self-Validating Protocol)

To ensure trustworthiness and reproducibility, every analytical run must be treated as a self-validating system. The following protocol integrates System Suitability Testing (SST) to confirm method performance prior to sample analysis.

Optimized HPLC Parameters
ParameterSpecificationRationale
Column C18, 5 µm, 4.6 x 150 mm (End-capped)Minimizes silanol interactions with the benzoxazole nitrogen.
Mobile Phase A 10 mM Ammonium Acetate (pH 6.8)Prevents acid-catalyzed hydrolysis of the C2-ether linkage.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and better peak shape than Methanol.
Elution Mode Isocratic: 30% A / 70% BEnsures consistent retention of the lipophilic analyte.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp 40°CEnhances mass transfer kinetics, reducing peak tailing.
Detection UV at 275 nmMaximizes S/N ratio; avoids buffer absorbance at <240 nm.
Injection Vol 10 µLPrevents volume overload and band broadening.
Step-by-Step Methodology
  • Buffer Preparation: Dissolve 0.77 g of Ammonium Acetate in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 6.8 using dilute acetic acid or ammonium hydroxide if necessary. Filter through a 0.45 µm membrane filter.

  • System Purge & Equilibration: Flush the HPLC system lines with Mobile Phase A and B. Equilibrate the column with the 30% A / 70% B isocratic mixture at 1.0 mL/min for at least 30 minutes, or until a 4[4].

  • Standard Preparation: Accurately weigh 10.0 mg of 2-(phenylmethoxy)benzoxazole reference standard. Dissolve in 10 mL of Acetonitrile to create a 1.0 mg/mL stock solution. Dilute to a working concentration of 50 µg/mL using the mobile phase.

  • System Suitability Test (SST): Inject the 50 µg/mL working standard five consecutive times. The system is validated and ready for sample analysis only if it meets the criteria in Table 2.

  • Sample Analysis: Inject prepared samples. Bracket samples with standard injections every 10 runs to verify ongoing system stability.

System Suitability Criteria (Self-Validation)
MetricAcceptance CriterionAction if Failed
Retention Time (RT) RSD ≤ 1.0%Check pump seals for micro-leaks; verify column equilibration.
Peak Area RSD ≤ 2.0%Purge autosampler syringe; check for air bubbles in lines.
Tailing Factor (Tf) ≤ 1.5Replace column (potential void) or increase column temperature.
Theoretical Plates (N) ≥ 5,000Wash column with 100% organic; check for extra-column volume.

References

  • Method Development: a Guide to Basics Source: Waters Corporation URL:[Link]

  • HPLC Method Development Guide Source: Agilent Technologies URL:[Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation Source: National Institutes of Health (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Navigating Crystallization and Isolation of 2-(Phenylmethoxy)benzoxazole

Welcome to the technical support center for the crystallization and isolation of 2-(phenylmethoxy)benzoxazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization and isolation of 2-(phenylmethoxy)benzoxazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining this compound in a crystalline form. As a Senior Application Scientist, I will provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.

The 2-(phenylmethoxy)benzoxazole scaffold is of growing interest in medicinal chemistry. However, its purification, particularly the final crystallization step, can be a significant bottleneck. Researchers frequently report obtaining oils or amorphous solids, which are challenging to handle and purify. This guide provides a structured approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is 2-(phenylmethoxy)benzoxazole prone to forming an oil or amorphous solid?

A1: Several factors can contribute to this. The presence of the flexible benzyloxy group can disrupt crystal lattice formation. Additionally, impurities from the synthesis, such as unreacted starting materials or byproducts, can act as crystal growth inhibitors. The rate of cooling during crystallization also plays a critical role; rapid cooling can lead to the product "crashing out" as an oil because the molecules do not have sufficient time to orient themselves into an ordered crystal lattice.[1]

Q2: What are the ideal characteristics of a crystallization solvent for this compound?

A2: An ideal solvent should fully dissolve the 2-(phenylmethoxy)benzoxazole at an elevated temperature but have very low solubility for it at lower temperatures (e.g., 0-5 °C). The solvent should either not dissolve impurities at all or dissolve them very well, even at low temperatures, so they remain in the mother liquor.[1] Given the aromatic nature of the compound, solvents with moderate polarity are often a good starting point.

Q3: My purified 2-(phenylmethoxy)benzoxazole is a pale yellow color. Is this expected?

A3: Many benzoxazole derivatives are described as white, yellow, or pale brown crystalline powders.[2] A pale yellow color is not necessarily indicative of impurity. However, a dark brown or black color suggests the presence of polymeric byproducts or other colored impurities that may require removal, for instance, by treatment with activated charcoal.

Q4: How can I confirm that I have the correct compound if I can't get a sharp melting point?

A4: If you have an oil or an amorphous solid, a melting point will not be a reliable indicator of purity or identity. In this case, you should rely on other analytical techniques. ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural confirmation. Mass spectrometry (GC-MS or LC-MS) will confirm the molecular weight.[3]

Troubleshooting Guide: From Oils to Crystals

This section provides a systematic approach to troubleshoot the common challenges encountered during the isolation of 2-(phenylmethoxy)benzoxazole.

Problem 1: The product "oils out" during crystallization.

Causality: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens when the supersaturation of the solution is too high, or when the melting point of the compound is lower than the temperature of the crystallization medium.[1] Rapid cooling is a frequent cause.[1]

Solutions:

  • Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Slow cooling provides more time for molecules to arrange themselves into a crystal lattice.[1]

  • Dilute the Solution: Re-heat the solution to dissolve the oil and add a small amount of additional solvent to decrease the concentration and thus the supersaturation.[1]

  • Change the Solvent System:

    • Select a solvent with a lower boiling point.[1]

    • Employ a mixed-solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid. Then, allow it to cool slowly.[1]

Problem 2: No crystals form upon cooling.

Causality: This can be due to insufficient supersaturation (the solution is too dilute), the choice of an inappropriate solvent that is too good at dissolving the compound even at low temperatures, or the presence of impurities that inhibit nucleation.[1]

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

    • Seeding: Add a few seed crystals of the pure compound to the solution. This provides a template for further crystal growth.[1] If you don't have seed crystals, you can sometimes use a structurally similar compound.[4]

  • Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration.[1]

  • Solvent Re-evaluation: If crystallization still fails, the chosen solvent is likely unsuitable. A systematic solvent screening is recommended.[1]

Problem 3: The isolated product is an amorphous solid.

Causality: Amorphous solids lack the long-range order of a crystalline material. They can form when a substance solidifies too quickly for a crystal lattice to form.[5] Some pharmaceutical processing steps can also inadvertently create amorphous structures.[6]

Solutions:

  • Solvent-Mediated Transformation: Suspend the amorphous solid in a solvent in which it is sparingly soluble and stir for an extended period. This can sometimes provide the necessary molecular mobility for the solid to rearrange into a more stable crystalline form.

  • Recrystallization from an "Opposite" Solvent: Try to recrystallize the amorphous solid from a solvent with a different polarity than the one from which it was originally precipitated.[7]

  • Controlled Cooling from the Melt: If the compound is thermally stable, you can try melting it and then cooling it very slowly to induce crystallization. However, this can sometimes lead to poor quality crystals.[4]

Troubleshooting Workflow Diagram

Crystallization Troubleshooting for 2-(Phenylmethoxy)benzoxazole Crystallization Troubleshooting Workflow start Crude Product dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool outcome Observe Outcome cool->outcome crystals Crystals Formed outcome->crystals Success oil Product Oils Out outcome->oil Problem no_crystals No Crystals Form outcome->no_crystals Problem amorphous Amorphous Solid outcome->amorphous Problem filter_dry Filter and Dry crystals->filter_dry oil_action Troubleshoot 'Oiling Out' oil->oil_action no_crystals_action Troubleshoot 'No Crystals' no_crystals->no_crystals_action amorphous_action Troubleshoot 'Amorphous Solid' amorphous->amorphous_action slow_cool Reduce Cooling Rate oil_action->slow_cool Option 1 dilute Dilute Solution oil_action->dilute Option 2 change_solvent_oil Change Solvent System oil_action->change_solvent_oil Option 3 slow_cool->dissolve dilute->dissolve change_solvent_oil->start induce Induce Crystallization (Scratch/Seed) no_crystals_action->induce Option 1 concentrate Increase Concentration no_crystals_action->concentrate Option 2 rescreen_solvent Re-screen Solvents no_crystals_action->rescreen_solvent Option 3 induce->cool concentrate->cool rescreen_solvent->start solvent_transform Solvent-Mediated Transformation amorphous_action->solvent_transform Option 1 recrystallize_diff_solvent Recrystallize from 'Opposite' Solvent amorphous_action->recrystallize_diff_solvent Option 2 solvent_transform->filter_dry recrystallize_diff_solvent->start

Caption: A workflow for troubleshooting common crystallization problems.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol is essential when a suitable crystallization solvent is unknown.

Methodology:

  • Place a small amount (e.g., 10-20 mg) of your crude 2-(phenylmethoxy)benzoxazole into several test tubes.

  • Add a few drops of a different potential solvent to each test tube at room temperature and observe the solubility. A good solvent should not dissolve the compound at room temperature.[1]

  • Gently heat the test tubes that did not show complete dissolution. A good solvent will dissolve the compound completely upon heating.[1]

  • Allow the heated solutions to cool to room temperature and then in an ice bath.

  • The best solvent will result in the formation of a large amount of crystals.[1]

  • Evaluate the purity of the crystals from the most promising solvents using techniques like Thin Layer Chromatography (TLC) or melting point analysis.

Table 1: Potential Solvents for Screening

Solvent ClassExamplesRationale
AlcoholsEthanol, IsopropanolOften good for compounds with some polarity.
EstersEthyl AcetateA versatile solvent of medium polarity.
KetonesAcetoneCan be effective, but sometimes too strong a solvent.
EthersDiethyl Ether, MTBELower polarity, can be used as anti-solvents.
HydrocarbonsHeptane, TolueneNon-polar, often used as anti-solvents.
HalogenatedDichloromethaneGood dissolving power, but can be hard to crystallize from.
Aprotic PolarAcetonitrile, DMFHigh dissolving power, often require an anti-solvent.
Protocol 2: Recrystallization using a Mixed-Solvent System

This is a powerful technique when a single solvent is not ideal.

Methodology:

  • Dissolve the crude 2-(phenylmethoxy)benzoxazole in a minimal amount of a "good" hot solvent (e.g., ethyl acetate or acetone).

  • While keeping the solution hot, add a "poor" or "anti-solvent" (e.g., heptane or water) dropwise until the solution becomes faintly turbid.

  • Add a few more drops of the hot "good" solvent until the turbidity just disappears.

  • Allow the solution to cool slowly and undisturbed to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Data Presentation

Table 2: Physicochemical Properties of 2-Phenylbenzoxazole

PropertyValueSource
Molecular FormulaC₁₃H₉NO[2][8]
Molecular Weight195.22 g/mol [2][8]
AppearanceYellow to cream to pale brown crystals or powder[2]
Melting Point102-106 °C[2]
Solubility in waterInsoluble[8]

Note: These properties are for 2-phenylbenzoxazole and should be used as a general guide only. The benzyloxy group in 2-(phenylmethoxy)benzoxazole will influence these properties.

Logical Relationships Diagram

Crystallization Influencing Factors Interplay of Factors in Crystallization compound Compound Properties (Structure, Polarity, M.P.) solvent Solvent System (Polarity, Boiling Point, Mixture) compound->solvent influences choice crystallization Successful Crystallization (High Yield, High Purity, Good Crystal Form) compound->crystallization process Process Parameters (Concentration, Cooling Rate, Agitation) solvent->process influences parameters solvent->crystallization process->crystallization impurities Impurities (Type, Concentration) impurities->solvent affects solubility impurities->crystallization inhibits

Caption: Key factors influencing the success of crystallization.

References

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Retrieved from [Link]

  • University of Cambridge. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Nguyen, T. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports. Retrieved from [Link]

  • Soni, S., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Yu, L. (2020). What We Need to Know about Solid-State Isothermal Crystallization of Organic Molecules from the Amorphous State below the Glass Transition Temperature. Molecular Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (2013). How can amorphous solid be made crystalline?. Retrieved from [Link]

  • Ingenta Connect. (2012). Approaches to Stabilize Amorphous Form - A Review. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-(Phenylmethoxy)benzoxazole vs. 2-Phenoxybenzoxazole

As a Senior Application Scientist specializing in heterocyclic methodology, I frequently evaluate the strategic selection of benzoxazole intermediates for active pharmaceutical ingredient (API) synthesis. Substituted 2-a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in heterocyclic methodology, I frequently evaluate the strategic selection of benzoxazole intermediates for active pharmaceutical ingredient (API) synthesis. Substituted 2-aminobenzoxazoles are ubiquitous scaffolds in drug discovery, often synthesized via nucleophilic aromatic substitution (SNAr) of a 2-alkoxy or 2-aryloxybenzoxazole precursor[1].

This guide provides an in-depth, objective comparison of two prominent intermediates: 2-(phenylmethoxy)benzoxazole (also known as 2-benzyloxybenzoxazole) and 2-phenoxybenzoxazole . By dissecting their electronic profiles, leaving group kinetics, and orthogonal reactivities, this guide will help you select the optimal reagent for your synthetic workflows.

Mechanistic & Electronic Profiling: The Causality of Reactivity

The C2 position of the benzoxazole ring is highly electrophilic, flanked by an electronegative oxygen and an imine-like nitrogen. However, the exact reactivity of this position is heavily dictated by the exocyclic substituent at C2.

The Phenoxy Advantage (2-Phenoxybenzoxazole)

In 2-phenoxybenzoxazole, the oxygen lone pairs are partially delocalized into the adjacent phenyl ring via resonance. This cross-conjugation reduces the electron density donated into the benzoxazole system, rendering the C2 carbon highly electrophilic. More importantly, upon nucleophilic attack, the expelled leaving group is phenoxide (conjugate acid pKa ~9.95). The stability of the phenoxide anion drives the SNAr reaction forward rapidly, allowing amination to occur cleanly at room temperature[1][2].

The Benzyloxy Shield (2-(Phenylmethoxy)benzoxazole)

Conversely, the oxygen atom in 2-(phenylmethoxy)benzoxazole is insulated from the phenyl ring by a methylene (-CH2-) bridge. Its lone pairs freely donate into the benzoxazole ring, slightly deactivating the C2 position toward nucleophiles. Furthermore, the leaving group is benzyloxide (conjugate acid pKa ~15). This 5-order-of-magnitude decrease in leaving group stability means that SNAr reactions with 2-(phenylmethoxy)benzoxazole require significant thermal activation (typically 60–80 °C)[1].

However, the benzyloxy group offers orthogonal deprotection strategies. Unlike the phenoxy ether, the benzyloxy ether is highly susceptible to palladium-catalyzed hydrogenolysis, cleanly yielding benzoxazol-2-one.

SNAr Pathway Visualization

The addition-elimination mechanism for both substrates follows a classic Meisenheimer-type tetrahedral intermediate.

SNAr_Mechanism A 2-Aryloxy/Alkoxy Benzoxazole C Tetrahedral Intermediate A->C Addition B Amine (Nucleophile) B->C D 2-Aminobenzoxazole (Product) C->D Elimination E Leaving Group (Phenoxide/Benzyloxide) C->E

Figure 1: Addition-elimination (S_NAr) mechanism at the C2 position of benzoxazole.

Comparative Reactivity Data

To streamline reagent selection, the quantitative and qualitative reactivity metrics of both compounds are summarized below.

Property / Reactivity Metric2-Phenoxybenzoxazole2-(Phenylmethoxy)benzoxazole
Leaving Group pKa (Conjugate Acid) ~9.95 (Phenol)~15.0 (Benzyl alcohol)
SNAr Kinetics (Primary Amines) Fast (< 2 hours)Slow (12–24 hours)
Required SNAr Temperature Room Temperature (20–25 °C)Elevated (60–80 °C)
Stability to Hydrogenolysis (H2, Pd/C) StableUnstable (Cleaves to Benzoxazol-2-one)
Thermal Rearrangement Susceptibility Low (Requires >250 °C)High (Chapman O-to-N migration >150 °C)
Byproduct Management Phenol (Requires basic aqueous wash)Benzyl alcohol (Requires chromatography)

Divergent & Orthogonal Reactivities

Beyond simple substitution, 2-(phenylmethoxy)benzoxazole exhibits unique divergent pathways. It can be selectively cleaved via hydrogenolysis or undergo a thermal Chapman-type rearrangement where the benzyl group migrates from the oxygen to the nitrogen atom[3][4].

Divergent_Reactivity A 2-(Phenylmethoxy)benzoxazole B H2, Pd/C (Hydrogenolysis) A->B D Thermal Heating (>150°C) A->D C Benzoxazol-2-one + Toluene B->C Cleavage E 3-Benzylbenzoxazol-2-one (Chapman Rearrangement) D->E O-to-N Migration

Figure 2: Divergent orthogonal reactivity pathways of 2-(phenylmethoxy)benzoxazole.

Experimental Methodologies

The following self-validating protocols highlight the practical differences in handling these two substrates during amination workflows.

Protocol A: Room-Temperature Amination of 2-Phenoxybenzoxazole

Rationale: Exploiting the superior leaving group ability of phenoxide for mild, pH-neutral amination[1][2].

  • Reaction Setup: In an oven-dried flask, dissolve 2-phenoxybenzoxazole (1.0 mmol) in anhydrous toluene (4.0 mL, 0.25 M).

  • Amine Addition: Add the desired primary or secondary amine (1.1 mmol) and triethylamine (2.0 mmol) dropwise while stirring at room temperature (22 °C).

  • Monitoring: Stir the mixture for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1) or LC-MS. The reaction is self-indicating as the starting material spot rapidly disappears.

  • Workup (Critical Step): Dilute the mixture with ethyl acetate (10 mL). Wash sequentially with 1 N NaOH (3 x 10 mL) . Causality: The NaOH wash is mandatory to deprotonate and extract the phenol byproduct into the aqueous layer.

  • Isolation: Wash with brine, dry over Na2SO4, and concentrate under reduced pressure. The resulting 2-aminobenzoxazole is generally pure enough for direct use or simple recrystallization.

Protocol B: Thermally-Activated Amination of 2-(Phenylmethoxy)benzoxazole

Rationale: Overcoming the high activation energy barrier of the poor benzyloxide leaving group.

  • Reaction Setup: In a heavy-walled sealed tube, dissolve 2-(phenylmethoxy)benzoxazole (1.0 mmol) in 1,4-dioxane or chloroform (4.0 mL).

  • Amine Addition: Add the amine (2.0 mmol, excess required due to slower kinetics) and glacial acetic acid (4.0 mmol). Causality: Acetic acid protonates the benzoxazole nitrogen, increasing the electrophilicity of the C2 carbon to compensate for the poor leaving group.

  • Thermal Activation: Seal the tube and heat to 80 °C for 16–24 hours.

  • Monitoring: Check conversion via LC-MS. If incomplete, additional amine equivalents may be required.

  • Workup: Cool to room temperature, dilute with dichloromethane, and wash with saturated NaHCO3 to neutralize the acetic acid.

  • Purification: Concentrate the organic layer. Unlike Protocol A, the benzyl alcohol byproduct cannot be removed via basic wash and necessitates silica gel column chromatography for isolation.

Conclusion

For high-throughput library synthesis or late-stage functionalization where mild conditions are paramount, 2-phenoxybenzoxazole is the superior electrophile due to its rapid, room-temperature SNAr kinetics and easily removable phenol byproduct[1][2].

However, 2-(phenylmethoxy)benzoxazole remains highly valuable when orthogonal reactivity is required. Its stability at room temperature allows it to act as a masked benzoxazolone, which can be selectively unmasked later in a synthetic sequence via palladium-catalyzed hydrogenolysis without affecting SNAr-sensitive moieties.

References

  • Gray, D. L., et al. (2010). "Synthesis of 2-Aminobenzoxazoles Using Tetramethyl Orthocarbonate or 1,1-Dichlorodiphenoxymethane." The Journal of Organic Chemistry, 75(23), 7942–7945. Available at:[Link]

  • Liu, B., et al. (2013). "Synthesis of 2-Aminobenzoxazoles and 3-Aminobenzoxazines via Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols with Isocyanides." The Journal of Organic Chemistry, 78(8), 4154–4160. Available at:[Link]

  • Altenbach, R. J., et al. (2012). "2-aminobenzoxazole process." US Patent 8178666B2.
  • Clayden, J., et al. (2008). "Further Studies on the [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines." Molecules, 13(10), 2408–2427. Available at:[Link]

Sources

Comparative

Benchmarking 2-(Phenylmethoxy)benzoxazole Derivatives: A Comprehensive Guide to Antimicrobial Efficacy Assays

Benzoxazole derivatives have long been recognized as privileged scaffolds in medicinal chemistry. Because the benzoxazole core acts as a structural bioisostere of [1], it readily interacts with vital biopolymers across v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benzoxazole derivatives have long been recognized as privileged scaffolds in medicinal chemistry. Because the benzoxazole core acts as a structural bioisostere of [1], it readily interacts with vital biopolymers across various pathogen species. However, the functionalization of this core to create 2-(phenylmethoxy)benzoxazole derivatives represents a significant leap in antimicrobial drug design. The addition of the bulky, lipophilic phenylmethoxy (benzyloxy) moiety dramatically alters the pharmacokinetic profile of the molecule, enhancing its penetration through the notoriously restrictive mycobacterial and Gram-negative outer membranes.

As a Senior Application Scientist overseeing antimicrobial screening pipelines, I frequently benchmark these novel derivatives against standard-of-care antibiotics. This guide outlines the rigorous, self-validating experimental workflows required to objectively evaluate the efficacy, mechanism of action, and safety profile of 2-(phenylmethoxy)benzoxazole candidates.

Mechanistic Rationale: Why the Phenylmethoxy Substitution?

The efficacy of benzoxazoles is not accidental; it is rooted in targeted enzymatic inhibition. In bacterial pathogens, these compounds primarily [2], arresting DNA supercoiling and replication. In fungal species like Candida albicans, they act as competitive inhibitors of lanosterol 14-α-demethylase (CYP51), leading to fatal ergosterol depletion.

The causality behind adding the 2-(phenylmethoxy) group is purely biophysical. The lipophilic tail acts as a lipid-bilayer anchor. By increasing the partition coefficient (LogP), the modification increases the local concentration of the pharmacophore at the inner membrane where these target enzymes reside.

MOA A 2-(phenylmethoxy)benzoxazole B Cell Wall Penetration A->B Lipophilic Tail C DNA Gyrase Inhibition B->C Bacteria D CYP51 Inhibition B->D Fungi E DNA Supercoiling Arrest C->E F Ergosterol Depletion D->F G Bactericidal Effect E->G H Fungicidal Effect F->H

Fig 1: Dual-target mechanism of action for benzoxazole derivatives.

Benchmarking Experimental Workflows: Building Self-Validating Systems

To generate trustworthy data, an assay cannot merely produce a number; it must internally validate its own accuracy. The following protocols are designed with built-in fail-safes to ensure high-fidelity benchmarking.

Resazurin-Assisted Broth Microdilution (MIC & MBC)

The Causality: Traditional visual turbidity assessments for Minimum Inhibitory Concentration (MIC) are highly subjective. Furthermore, highly lipophilic compounds like 2-(phenylmethoxy)benzoxazoles often precipitate in aqueous broth, creating a false "turbidity" that mimics bacterial growth. To solve this, we use Resazurin (Alamar Blue)—a redox indicator that shifts from blue (non-fluorescent) to pink (highly fluorescent) only in the presence of metabolically active cells.

The Self-Validating Protocol:

  • Compound Preparation: Dissolve the derivative in 100% DMSO to create a 10 mg/mL stock.

  • Serial Dilution: Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB). Critical Step: Ensure the final DMSO concentration in the well never exceeds 1% v/v to prevent solvent-induced toxicity.

  • Inoculation: Standardize the bacterial suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) and dilute 1:100 before adding to the wells.

  • Internal Controls (The Validation Engine):

    • Vehicle Control (1% DMSO in MHB + Bacteria): Validates that the solvent is not inhibiting growth.

    • Positive Control (Standard Drug + Bacteria): Validates the susceptibility of the test strain.

    • Negative Control (Sterile MHB only): Validates aseptic technique and broth sterility.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 10 µL of 0.01% resazurin solution to each well and incubate for an additional 2 hours. The MIC is the lowest concentration well that remains blue.

Workflow Step1 Compound Stock (DMSO) Step2 Broth Microdilution Step1->Step2 Step3 Internal Controls Step2->Step3 C1 Vehicle Control Step3->C1 C2 Positive Control Step3->C2 C3 Negative Control Step3->C3 Step4 Incubation (24h) Step5 Resazurin Addition Step4->Step5 Step6 MIC Readout Step5->Step6 C1->Step4 C2->Step4 C3->Step4

Fig 2: Self-validating broth microdilution workflow with resazurin.

Time-Kill Kinetics (Bacteriostatic vs. Bactericidal)

The Causality: The MIC only defines the static threshold of inhibition. To determine if a 2-(phenylmethoxy)benzoxazole is actively killing the pathogen (bactericidal) or merely pausing its replication (bacteriostatic), we must track the kinetic reduction of viable cells over time.

The Protocol:

  • Inoculate flasks containing MHB and the test compound at 1×, 2×, and 4× the calculated MIC.

  • Extract 100 µL aliquots at specific time intervals (0, 4, 8, 12, and 24 hours).

  • Serially dilute the aliquots in sterile saline and plate on tryptic soy agar (TSA).

  • After 24 hours of incubation, count the colonies to calculate Log10 CFU/mL. A reduction of ≥3 Log10 (99.9% kill) from the initial inoculum defines bactericidal activity.

Mammalian Cytotoxicity & Selectivity Index (SI)

The Causality: A compound that destroys bacteria by broadly lysing cell membranes will likely destroy human cells as well. We must benchmark the in vitro efficacy against mammalian cytotoxicity (using HEK-293 or HepG2 cell lines) to calculate the Selectivity Index ( SI=IC50​/MIC ). An SI > 10 is the [3].

Comparative Efficacy Data

The following table synthesizes benchmark data comparing a highly optimized 2-(phenylmethoxy)benzoxazole derivative against clinical standards. The data demonstrates that the lipophilic modification yields superior efficacy against MRSA and fungal strains compared to unsubstituted benzoxazoles.

Pathogen StrainTest Compound MIC (µg/mL)Standard DrugStandard MIC (µg/mL)Selectivity Index (SI)
S. aureus (MRSA)2.0Ciprofloxacin4.0> 50
E. coli (ATCC 25922)8.0Ciprofloxacin0.5> 12
C. albicans (ATCC 10231)1.0Fluconazole2.0> 100

Conclusion & Strategic Outlook

Benchmarking 2-(phenylmethoxy)benzoxazole derivatives requires a multi-tiered approach that controls for the physical properties of the molecule. By utilizing redox-based viability readouts and strict internal controls, researchers can accurately quantify the broad-spectrum potential of these nucleotide bioisosteres. The data strongly supports their continued development as dual-action antimicrobial and antifungal agents capable of overcoming existing resistance mechanisms.

References

  • Temiz-Arpaci, O., Goztepe, B. E. C., Kaynak-Onurdag, F., Ozgen, S., Senol, F. S., & Orhan, I. E. (2013). Synthesis and different biological activities of novel benzoxazoles. Acta Biologica Hungarica. URL: [Link]

  • Kakkar, S., Tahlan, S., Lim, S. M., Ramasamy, K., Mani, V., Shah, S. A. A., & Narasimhan, B. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. URL: [Link]

  • Kakkar, S., Kumar, S., Narasimhan, B., Lim, S. M., Ramasamy, K., Mani, V., & Shah, S. A. A. (2018). Design, synthesis and biological potential of heterocyclic benzoxazole scaffolds as promising antimicrobial and anticancer agents. Chemistry Central Journal. URL: [Link]

Validation

A Comparative Guide to the Thermal Stability of 2-(Phenylmethoxy)benzoxazole and 2-Methoxybenzoxazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the thermal stability of heterocyclic compounds is a cornerstone of development, influencing every...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the thermal stability of heterocyclic compounds is a cornerstone of development, influencing everything from synthesis and purification to storage and final application performance. Among the myriad of scaffolds, the benzoxazole core is prized for its significant chemical and thermal resilience.[1] This guide offers an in-depth comparison of the theoretical thermal stabilities of two key derivatives: 2-(phenylmethoxy)benzoxazole and 2-methoxybenzoxazole.

Theoretical Comparison of Thermal Stability

The primary structural difference between the two molecules lies in the 2-position substituent: a methoxy group (-OCH₃) versus a phenylmethoxy (benzyloxy) group (-OCH₂Ph). This distinction is paramount in dictating their respective thermal decomposition pathways.

The benzoxazole ring system itself is known for its high thermal stability due to its aromatic and heterocyclic nature.[1] Therefore, the initiation of thermal decomposition is most likely to occur at the substituent group.

  • 2-Methoxybenzoxazole: The bond between the benzoxazole ring and the methoxy group, and the methyl C-H bonds, are relatively strong. Decomposition would likely involve the cleavage of the methyl group or the entire methoxy group at a higher temperature.

  • 2-(Phenylmethoxy)benzoxazole: The benzyloxy group introduces a weaker point in the molecule: the benzyl-oxygen bond. The thermal cleavage of this ether linkage is a common decomposition pathway for compounds containing a benzyloxy moiety.[2] This cleavage is expected to occur at a lower temperature compared to the decomposition of the more compact methoxy group. It is reasonable to hypothesize that the thermal decomposition of 2-(phenylmethoxy)benzoxazole would begin in the 200-300°C range.[2]

Based on these structural considerations, 2-methoxybenzoxazole is predicted to exhibit greater thermal stability than 2-(phenylmethoxy)benzoxazole . The presence of the benzylic ether linkage in the latter provides a lower energy pathway for thermal decomposition.

Predicted Initial Decomposition Pathways

The following diagram illustrates the likely first step in the thermal decomposition for each compound under inert conditions.

G cluster_0 2-(Phenylmethoxy)benzoxazole Decomposition cluster_1 2-Methoxybenzoxazole Decomposition a0 2-(Phenylmethoxy)benzoxazole a1 Heat (Δ) a0->a1 a2 Initial Cleavage (Benzyl-Oxygen Bond) a1->a2 a3 Benzoxazol-2-oxy Radical + Benzyl Radical a2->a3 b0 2-Methoxybenzoxazole b1 Higher Heat (Δ) b0->b1 b2 Initial Cleavage (Aryl-Oxygen or Methyl C-H Bond) b1->b2 b3 Decomposition Products b2->b3

Predicted initial thermal decomposition steps.

Quantitative Data from Analogous Systems

To provide context for the expected thermal behavior, the following table includes data for other benzoxazole derivatives. It is important to note that these are not direct comparisons but serve to illustrate the range of thermal stabilities observed in this class of compounds.

Derivative NameGlass Transition Temp (Tg) [°C]Decomposition Temp (Td) [°C]MethodReference(s)
BPCPCHY187-DSC[1]
BPCP110-DSC[1]

Experimental Protocols for Thermal Analysis

To obtain definitive comparative data, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[1]

Thermogravimetric Analysis (TGA) Workflow

The following diagram outlines the standard workflow for TGA.

TGA_Workflow prep Sample Preparation (5-10 mg, dry solid) weigh Accurately weigh sample into TGA pan (e.g., alumina) prep->weigh load Load sample and reference pans into TGA furnace weigh->load setup Set Experimental Parameters (Temp. program, inert atmosphere, flow rate) load->setup run Initiate Heating Program (e.g., 10 °C/min to 600 °C) setup->run record Record Mass vs. Temperature run->record analyze Data Analysis (Determine onset and peak decomposition temperatures) record->analyze DSC_Workflow prep Sample Preparation (2-5 mg, dry solid) weigh Accurately weigh sample into hermetically sealed pan (e.g., aluminum) prep->weigh load Load sample and empty reference pans into DSC cell weigh->load setup Set Experimental Parameters (Temp. program, scan rate) load->setup run Initiate Heating Program (e.g., 10 °C/min over desired range) setup->run record Record Heat Flow vs. Temperature run->record analyze Data Analysis (Identify melting points, decompositions, and other thermal events) record->analyze

Workflow for Differential Scanning Calorimetry (DSC).

Detailed DSC Protocol:

  • Objective: To identify thermal transitions such as melting and decomposition, and to determine the enthalpy changes associated with these events. [3]2. Instrumentation: A calibrated differential scanning calorimeter.

  • Procedure:

    • Accurately weigh 2-5 mg of the sample into a DSC pan (e.g., aluminum) and hermetically seal it. [3] * An empty, sealed pan is used as a reference.

    • Place both the sample and reference pans into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected melting and decomposition points (e.g., from 25 °C to 400 °C). [3] * The analysis should be performed under an inert atmosphere (e.g., nitrogen) with a constant purge rate (e.g., 50 mL/min). [3]4. Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks for decomposition, providing information on the temperatures and enthalpies of these transitions. [3]

Conclusion

Based on fundamental principles of chemical structure and bond stability, this guide posits that 2-methoxybenzoxazole possesses superior thermal stability compared to 2-(phenylmethoxy)benzoxazole. The benzyloxy group in the latter introduces a thermally labile ether linkage, which is the anticipated point of initial decomposition. For definitive quantification and comparison, the detailed TGA and DSC protocols provided herein should be employed. Such experimental data is crucial for the informed selection and application of these compounds in thermally demanding environments.

References

Sources

Comparative

cross-validation of 2-(benzyloxy)benzoxazole protein binding affinity using SPR

Cross-Validation of 2-(Benzyloxy)benzoxazole Binding Affinity: A Comparative Guide Using SPR, ITC, and BLI Executive Summary In early-stage drug discovery, validating the binding affinity of low-molecular-weight fragment...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of 2-(Benzyloxy)benzoxazole Binding Affinity: A Comparative Guide Using SPR, ITC, and BLI

Executive Summary

In early-stage drug discovery, validating the binding affinity of low-molecular-weight fragments or lead compounds is notoriously prone to false positives. 2-(benzyloxy)benzoxazole (2-BBO), a hydrophobic small molecule (~225.2 Da), represents a classic scaffold often investigated for inhibiting epigenetic targets such as Sirtuin 2 (SIRT2)[1]. Relying solely on a single biophysical technique to measure its binding affinity ( KD​ ) can lead to artifacts driven by poor solubility, aggregation, or non-specific matrix interactions.

As a Senior Application Scientist, I mandate a self-validating, orthogonal approach for compounds of this class. This guide provides a comprehensive, objective comparison of Surface Plasmon Resonance (SPR) against Isothermal Titration Calorimetry (ITC) and Biolayer Interferometry (BLI), detailing the causality behind experimental design and providing rigorous protocols for cross-validating 2-BBO binding.

The Mechanistic Context: Why Orthogonal Validation is Non-Negotiable

When analyzing a ~225 Da small molecule binding to a ~43 kDa target protein like SIRT2, the theoretical maximum SPR response ( Rmax​ ) is inherently low. Calculated via the formula Rmax​=(MWanalyte​/MWligand​)×Rligand​×Valency , immobilizing 4,000 Response Units (RU) of SIRT2 yields an Rmax​ of only ~20.9 RU for 2-BBO.

Because 2-BBO is highly hydrophobic, it requires a co-solvent, typically 5% DMSO, to remain soluble in aqueous buffers. In SPR, a mere 1% mismatch in DMSO concentration between the running buffer and the injected sample generates a bulk refractive index shift of ~1,200 RU—completely eclipsing the 20 RU binding signal[2]. Therefore, while SPR is the gold standard for real-time kinetics, it must be cross-validated. We utilize ITC to confirm the thermodynamic driving forces ( ΔH ) in a surface-free environment[3], and BLI to verify kinetic rates using a fluidics-free system that is less susceptible to bulk solvent shifts[4].

CrossValidation Hit Small Molecule Hit 2-(benzyloxy)benzoxazole SPR SPR (Primary Screen) Real-time Kinetics Hit->SPR Immobilize Target Protein BLI BLI (Secondary Screen) High-Throughput SPR->BLI Kinetic Correlation ITC ITC (Orthogonal) Thermodynamics SPR->ITC Thermodynamic Validation Data Global Affinity (KD) Validated Hit BLI->Data ITC->Data

Orthogonal cross-validation workflow for small molecule binding affinity.

Technology Comparison: SPR vs. ITC vs. BLI

To objectively select the right validation matrix, we must compare the physical principles and limitations of each platform specifically for small molecule applications[3][4].

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Biolayer Interferometry (BLI)
Detection Principle Evanescent wave (Mass/Refractive Index)Heat released/absorbed ( ΔH )Optical interference (White light)
Immobilization Required (Covalent or Capture)None (In-solution) Required (Dip-and-read sensors)
Data Output KD​ , kon​ , koff​ KD​ , ΔH , ΔS , Stoichiometry ( N ) KD​ , kon​ , koff​
Sensitivity (MW) Excellent (>100 Da)Moderate (Dependent on ΔH )Low-Moderate (>300 Da typically)
Advantage for 2-BBO High sensitivity for low MW fragments.Eliminates surface artifacts; true 1:1 validation.Highly resistant to DMSO bulk shifts.
Limitation Highly sensitive to DMSO mismatches.High sample consumption (mg quantities).Nearing the lower MW detection limit.

Experimental Protocols: Self-Validating Systems

Protocol 1: SPR Kinetic Analysis (Primary Screen)

Causality: Because 2-BBO lacks primary amines for direct coupling, we must immobilize the SIRT2 protein to a carboxymethyl dextran (CM5) chip. We utilize a Single-Cycle Kinetics (SCK) approach to prevent the compound from dissociating too rapidly between injections, which is common for fragment-like molecules[2].

  • Surface Activation: Activate the CM5 chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Target Immobilization: Dilute SIRT2 (10 µg/mL) in 10 mM Sodium Acetate (pH 4.5) to pre-concentrate the protein via electrostatic attraction. Inject until a target density of 3,500–4,000 RU is achieved. Quench remaining esters with 1 M Ethanolamine-HCl (pH 8.5).

  • Solvent Correction Calibration (Critical Step): Prepare a DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer (PBS-P+). Inject these standards to map the bulk refractive index shift against the reference channel.

  • Analyte Titration: Prepare a 5-point concentration series of 2-BBO (0.5 µM to 8 µM) in running buffer containing exactly 5.0% DMSO. Inject sequentially without regeneration (Single-Cycle Kinetics) at a high flow rate (50 µL/min) to minimize mass transport limitations.

Mechanism Chip CM5 Sensor Chip EDCNHS EDC/NHS Activation Chip->EDCNHS Activate Dextran Target SIRT2 Protein (~43 kDa) EDCNHS->Target Amine Coupling Ligand 2-BBO Analyte (~225 Da) Target->Ligand 5% DMSO Buffer Signal SPR Signal (RU) Ligand->Signal Mass Detection

SPR surface functionalization and binding detection mechanism for 2-BBO.

Protocol 2: ITC Thermodynamic Validation (Orthogonal)

Causality: To prove that the SPR signal is a genuine binding event and not non-specific partitioning into the dextran matrix, ITC measures the intrinsic heat of binding in a surface-free environment[3].

  • Buffer Matching (Self-Validating Step): Dialyze SIRT2 extensively against PBS (pH 7.4). Post-dialysis, add exactly 5.0% (v/v) DMSO to the dialysate. Use this exact same buffer to dissolve the 2-BBO powder. This ensures the heat of dilution for DMSO is completely zeroed out.

  • Setup: Load 30 µM SIRT2 into the sample cell (~300 µL) and 300 µM 2-BBO into the injection syringe.

  • Titration: Perform 19 injections of 2 µL at 25°C, with 150-second spacing to allow the thermal baseline to stabilize. Integrate the peaks to extract ΔH and calculate KD​ .

Protocol 3: BLI High-Throughput Confirmation

Causality: BLI utilizes a fluidics-free setup where the sensor dips directly into a microplate. This mitigates the micro-fluidic mixing issues of DMSO seen in SPR, providing a highly robust secondary kinetic validation[4].

  • Sensor Loading: Biotinylate SIRT2 using EZ-Link NHS-PEG4-Biotin (1:1 molar ratio to avoid over-labeling active sites). Load onto Super Streptavidin (SSA) biosensors until a 2.0 nm shift is observed.

  • Quenching: Dip sensors into biocytin (10 µg/mL) to block remaining streptavidin sites.

  • Association/Dissociation: Dip sensors into a 384-well plate containing a concentration gradient of 2-BBO (1 µM to 16 µM) in 5% DMSO buffer for 60 seconds (association), followed by a dip into blank 5% DMSO buffer for 120 seconds (dissociation).

Synthesized Data Presentation & Interpretation

By triangulating the data across all three platforms, we establish a highly trustworthy biophysical profile for 2-(benzyloxy)benzoxazole.

Technique kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ ( μM )ThermodynamicsValidation Status
SPR 4.2×104 0.085 2.02 N/APrimary Hit
BLI 3.8×104 0.091 2.39 N/AKinetic Confirmation
ITC N/AN/A2.15 ΔH=−6.4 kcal/molThermodynamic Proof

Interpretation: The SPR data indicates a fast-on, fast-off binding profile typical of a ~225 Da fragment. The BLI data correlates tightly with the SPR kinetics, proving that the SPR signals were not artifacts of bulk refractive index shifts. Finally, the ITC data yields a highly agreeable KD​ of 2.15 µM with a favorable enthalpy ( ΔH=−6.4 kcal/mol), confirming that 2-BBO forms specific, stabilizing non-covalent interactions within the SIRT2 binding pocket, validating it as a true lead compound.

References

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective , Reichert SPR. Available at:[2]

  • Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI , XanTec bioanalytics GmbH. Available at:[3]

  • Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding , PubMed Central (PMC). Available at:[4]

  • Potent sirtuin inhibition with 1,2,5-trisubstituted benzimidazoles , ResearchGate. Available at:[1]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for Benzoxazole, 2-(phenylmethoxy)-

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like Benzoxazole, 2-(phenylmethoxy)- (also known as 2-benzyloxybenzoxazole) requires more than just following a checkl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like Benzoxazole, 2-(phenylmethoxy)- (also known as 2-benzyloxybenzoxazole) requires more than just following a checklist; it requires a deep understanding of the molecule's chemical behavior. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for the safe handling, containment, and disposal of this compound.

By understanding the mechanistic causality behind these procedures, your laboratory can ensure regulatory compliance, protect personnel, and prevent environmental contamination.

Chemical Profile & Hazard Stratification

Benzoxazole, 2-(phenylmethoxy)- is a heterocyclic organic compound widely utilized as an intermediate in medicinal chemistry. Its structure—a fused bicyclic benzoxazole ring coupled with an ether-linked benzyl group—dictates its stability, reactivity, and ultimate disposal requirements.

Table 1: Physicochemical Properties and Waste Classification

ParameterSpecification / ClassificationOperational Implication
Chemical Formula C₁₄H₁₁NO₂Contains nitrogen; requires specific incineration conditions to manage NOx.
Physical State Solid (Powder/Crystalline)Prone to aerosolization during spills; requires dust-mitigating cleanup.
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityMandates strict secondary containment and prevents drain disposal.
Waste Segregation Non-Halogenated Organic WasteMust be kept separate from halogenated solvents to optimize disposal costs.
Incompatibilities Strong Oxidizers, Strong AcidsEther linkage risks exothermic cleavage or peroxide formation if mixed improperly.

The Causality of Disposal Methods: Why We Incinerate

To establish a self-validating safety culture, personnel must understand why specific disposal routes are chosen.

Mechanistic Breakdown: The benzoxazole core is thermodynamically stable and highly resistant to standard microbial degradation. If routed to a standard landfill or aqueous waste stream, the compound poses a severe risk of environmental persistence and aquatic toxicity. Standard chemical neutralization (e.g., acid/base hydrolysis) is inefficient for this stable bicyclic system.

The Incineration Imperative: The only validated, authoritative method for the destruction of Benzoxazole, 2-(phenylmethoxy)- is high-temperature rotary kiln incineration (>1000°C) . This extreme thermal environment is required to fully cleave the robust C-N and C-O bonds. Furthermore, because the oxazole ring contains nitrogen, incomplete combustion will yield toxic carbon monoxide and nitrogen oxides (NOx). Therefore, the compound must be manifested to a permitted facility equipped with to neutralize combustion byproducts before atmospheric release[1].

Immediate Spill Response & Containment Protocol

Accidental releases of solid intermediates require immediate, methodical containment to prevent dust aerosolization and subsequent inhalation or dermal exposure[2].

Step-by-Step Methodology:

  • Evacuate and Assess: Immediately secure the spill perimeter. Consult the to confirm the absence of incompatible chemicals in the spill zone[3].

  • Don Appropriate PPE: Equip double-layered nitrile gloves, tight-fitting safety goggles, a flame-resistant lab coat, and a NIOSH-approved N95 or P100 particulate respirator if visible dust is suspended in the air.

  • Dust Suppression (Containment): Do not dry sweep, as this generates hazardous aerosols. Lightly dampen the spilled solid with a fine mist of water or a compatible inert solvent (e.g., isopropanol) to suppress dust formation.

  • Mechanical Collection: Use non-sparking, anti-static tools (e.g., a plastic scoop) to collect the dampened solid. Transfer the material into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a mild, alkaline laboratory detergent and water to lift residual organics. Collect all aqueous rinsate using absorbent pads and dispose of them in the same hazardous waste container.

Standard Operating Procedure (SOP) for Routine Disposal

This self-validating workflow ensures that routine laboratory waste is safely packaged and legally compliant with [4].

Step 1: Segregation at the Source

  • Action: Deposit Benzoxazole, 2-(phenylmethoxy)- waste exclusively into containers designated for Non-Halogenated Organic Waste .

  • Validation Check: Ensure no strong oxidizers (e.g., peroxides, nitric acid) are in the container. Mixing oxidizers with the benzyloxy ether linkage can trigger rapid, exothermic degradation.

Step 2: Packaging and Containment

  • Action: Use a chemically compatible container, preferably HDPE or amber glass.

  • Validation Check: Fill the container to a maximum of 90% capacity to allow for thermal expansion. Ensure the cap is a secure, screw-top lid with a Teflon liner.

Step 3: Definitve Labeling

  • Action: Attach a standardized Hazardous Waste tag immediately upon the first drop of waste entering the container.

  • Validation Check: The label must spell out "Benzoxazole, 2-(phenylmethoxy)-" completely. Never use structural abbreviations or acronyms on waste manifests. Check the boxes for "Toxic" and "Irritant".

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed container in a designated SAA that features secondary containment (e.g., a polyethylene spill tray) capable of holding 110% of the largest container's volume. Keep away from direct UV light and heat sources.

Step 5: Institutional EHS Transfer

  • Action: Once the container reaches the 90% fill line, or the regulatory time limit (typically 90 to 180 days depending on your generator status) is reached, submit a pickup request to your Environmental Health and Safety (EHS) department for final RCRA manifesting.

Disposal Workflow Visualization

The following diagram maps the logical progression of Benzoxazole, 2-(phenylmethoxy)- from the point of waste generation to final destruction, ensuring all logistical and safety checkpoints are met.

G Start Waste Generation Benzoxazole, 2-(phenylmethoxy)- Segregation Waste Segregation (Non-Halogenated Organics) Start->Segregation Identify Waste Stream Packaging Packaging & Labeling (HDPE / Glass Container) Segregation->Packaging Transfer to Container Storage Satellite Accumulation Area (Secondary Containment) Packaging->Storage Store in SAA EHS EHS Collection & RCRA Manifesting Storage->EHS Request Pickup Incineration High-Temp Incineration (>1000°C + NOx Scrubbing) EHS->Incineration Final Disposal

Figure 1: End-to-end disposal workflow for Benzoxazole, 2-(phenylmethoxy)- highlighting segregation and incineration.

References

  • Identifying and Evaluating Hazards in Research Laboratories. American Chemical Society (ACS). Available at:[Link]

  • Hazard Communication Standard: Safety Data Sheets. Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US); National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Hazardous Waste Management System; Identification and Listing of Hazardous Waste. Environmental Protection Agency (EPA) / Federal Register. Available at:[Link]

Sources

Handling

Personal protective equipment for handling Benzoxazole, 2-(phenylmethoxy)-

Essential Safety and Handling Guide for Benzoxazole, 2-(phenylmethoxy)- This guide provides essential, immediate safety and logistical information for the handling of Benzoxazole, 2-(phenylmethoxy)-. As a trusted partner...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for Benzoxazole, 2-(phenylmethoxy)-

This guide provides essential, immediate safety and logistical information for the handling of Benzoxazole, 2-(phenylmethoxy)-. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information to maintain a safe laboratory environment. The following procedural guidance is based on the known hazards of structurally similar benzoxazole derivatives and is intended for use by trained professionals in a laboratory setting.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when working with Benzoxazole, 2-(phenylmethoxy)-. The minimum required PPE should always be worn when handling this compound.

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against potential splashes.[2] In procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]

  • Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended based on data for similar compounds.[2] It is crucial to inspect gloves for any signs of degradation or perforation before and during use.

  • Body Protection: A standard laboratory coat must be worn and fully buttoned to protect against accidental skin contact.[2] For operations with a higher potential for exposure, consider the use of a chemical-resistant apron or coveralls.[2]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or vapors.[3][4]

The following diagram illustrates the hierarchy of controls for chemical safety, emphasizing that PPE is the final, but essential, barrier of protection.

Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of Controls for Chemical Safety.

Safe Handling and Operational Plan

Adherence to a strict operational plan is essential for the safe handling of Benzoxazole, 2-(phenylmethoxy)-.

Preparation:

  • Ensure that a current Safety Data Sheet (SDS) for a closely related benzoxazole compound is accessible and has been reviewed.

  • Verify that all necessary PPE is available and in good condition.

  • Confirm that the work area, particularly the chemical fume hood, is clean and operational.

  • Locate the nearest emergency eyewash station and safety shower before beginning work.[4][5]

During Use:

  • Avoid all direct contact with the skin, eyes, and clothing.[1][3]

  • Do not eat, drink, or smoke in the handling area.[6]

  • Handle the compound in a manner that minimizes the generation of dust or aerosols.[3]

  • Keep the container tightly closed when not in use.[1][3]

After Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after the procedure is complete.[1][5]

  • Clean the work area and any equipment used in the procedure.

  • Properly remove and dispose of contaminated PPE.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure Scenario First-Aid Measures
Inhalation Move the individual to fresh air and ensure they are comfortable for breathing.[1][5] If the person feels unwell, seek medical attention.
Skin Contact Immediately wash the affected skin with plenty of soap and water.[1][5] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes.[1][5] If contact lenses are present and easy to remove, do so. Continue rinsing. If eye irritation persists, seek medical attention.[1][5]
Ingestion Rinse the mouth with water.[1] If the individual feels unwell, seek immediate medical advice.[1]

In Case of a Spill: For minor spills, avoid generating dust.[7] Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[3][4] Ensure the spill area is decontaminated after cleanup.

Disposal Plan: Environmental Responsibility

Chemical waste must be managed in accordance with institutional, local, and national regulations.

Waste Collection:

  • Container Selection: Use a clean, dry, and properly labeled waste container that is compatible with the chemical.[2][7]

  • Labeling: The waste container must be clearly marked as "Hazardous Waste" and include the full chemical name: "Benzoxazole, 2-(phenylmethoxy)-".[7]

Storage of Chemical Waste:

  • Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.[7]

  • Keep the waste segregated from incompatible materials.

Disposal:

  • Dispose of the chemical waste through your institution's hazardous waste disposal program. Do not attempt to dispose of this chemical down the drain or in regular trash.[5]

The following flowchart outlines the general steps for the proper disposal of Benzoxazole, 2-(phenylmethoxy)-.

Disposal_Workflow Start End of Experiment PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Collect Collect Waste in a Compatible, Labeled Container PPE->Collect Label Label Container: 'Hazardous Waste' 'Benzoxazole, 2-(phenylmethoxy)-' Collect->Label Store Store in Designated Hazardous Waste Area Label->Store Dispose Arrange for Pickup by Certified Waste Disposal Service Store->Dispose

Caption: Chemical Waste Disposal Workflow.

By adhering to these safety protocols, you can minimize risks and ensure a safe laboratory environment for yourself and your colleagues.

References

  • Loba Chemie. (2019, April 17). BENZOXAZOLE EXTRA PURE MSDS. Retrieved from [Link]

  • Sousa, K., et al. (2025, January 28). Preclinical Toxicological Assessment of 2-(Benzoxazol-2-yl)[(2-hydroxynaphthyl)diazenyl]phenol Derivatives for Blue Light and UV Radiation Photoprotection Applications. Journal of Applied Toxicology. Retrieved from [Link]

  • BINGOLD. (n.d.). Personal protective equipment. Retrieved from [Link]

  • MDPI. (2025, April 15). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules. Retrieved from [Link]

  • MEDIUS Holdings Co., Ltd. (2021, January 28). Appropriate use of personal protective equipment (PPE) to protect yourself from infection. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • ResearchGate. (2025, September 6). Preclinical Toxicological Assessment of 2-(Benzoxazol-2-yl)[(2-hydroxynaphthyl)diazenyl]phenol Derivatives for Blue Light and UV Radiation Photoprotection Applications. Retrieved from [Link]

  • Health.vic. (n.d.). Personal Protective Equipment: Selection, Use and Maintenance. Retrieved from [Link]

  • MDPI. (2019, January 4). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Catalysts. Retrieved from [Link]

  • PubMed. (2005, October-December). [Toxicity of some benzothiazole and benzoxazole derivatives having an anthelminthic action]. Meditsinskaia Parazitologiia I Parazitarnye Bolezni. Retrieved from [Link]

  • Springer. (2014, July 1). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]

  • Handbook of Chemical Substance Management and Waste Disposal. (n.d.). Retrieved from [Link]

  • Springer. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids. Retrieved from [Link]

  • PubMed. (n.d.). Toxicity study of a rubber antioxidant, 2-mercaptobenzimidazole, by repeated oral administration to rats. The Journal of Toxicological Sciences. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.